Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)9-8-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCBPFTPYDATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate CAS number
An In-depth Technical Guide to Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate CAS Number: 1178882-02-4
Abstract
This guide provides a comprehensive technical overview of this compound, a specialized heterocyclic building block crucial in modern medicinal chemistry and drug development. We will explore its core chemical identity, physicochemical properties, a detailed and mechanistically justified synthetic protocol, and its strategic applications in the design of complex therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel molecular entities.
Introduction and Strategic Importance
This compound is a derivative of piperidine, a saturated heterocycle that is a privileged scaffold in pharmaceutical science. Its structure is distinguished by three key features that confer significant synthetic utility:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group. This allows for selective reactions at other positions of the molecule without interference from the basicity or nucleophilicity of the nitrogen. The Boc group can be readily removed under acidic conditions, providing a handle for late-stage diversification.
-
An Ethyl Ester Functional Group: The ester at the C3 position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, enabling a wide array of subsequent chemical transformations.
-
A Quaternary Carbon Center: The presence of both an ethyl group and an ethoxycarbonyl group at the C3 position creates a fully substituted, stereogenic center. Such quaternary centers are valuable in drug design as they can impart conformational rigidity and introduce specific three-dimensional topology, which is often critical for potent and selective binding to biological targets.
The combination of these features makes this compound a high-value intermediate for constructing complex piperidine-containing molecules, which are integral to numerous therapeutic agents, including analgesics and anti-inflammatory drugs.[1]
Physicochemical and Structural Profile
The fundamental properties of a chemical intermediate are critical for its effective use in synthesis, dictating reaction conditions, purification strategies, and storage requirements.
| Property | Value | Source |
| CAS Number | 1178882-02-4 | [2] |
| Molecular Formula | C₁₅H₂₇NO₄ | Calculated |
| Molecular Weight | 285.38 g/mol | Calculated |
| IUPAC Name | 1-tert-butyl 3-ethyl 3-ethylpiperidine-1,3-dicarboxylate | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
Note: Due to the specialized nature of this compound, extensive physical property data is not widely published. The appearance is inferred from analogous structures like Ethyl (S)-N-Boc-piperidine-3-carboxylate, which is described as a white to light brown solid or liquid.[1]
Synthesis and Mechanistic Rationale
The creation of the C3 quaternary center is the key challenge in synthesizing this compound. A logical and efficient approach involves the α-alkylation of a readily available precursor, Ethyl 1-Boc-3-piperidinecarboxylate.
Causality Behind Experimental Choices
The chosen protocol relies on the formation of a lithium enolate followed by an Sₙ2 reaction.
-
Choice of Base: Lithium diisopropylamide (LDA) is the base of choice. It is a very strong, sterically hindered, non-nucleophilic base. Its strength ensures complete and rapid deprotonation of the α-proton at the C3 position, which is weakly acidic (pKa ~25). Its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group, a common side reaction with smaller bases like ethoxide or hydroxide.
-
Temperature Control: The reaction is conducted at a low temperature (-78 °C). This is critical for two reasons: 1) It ensures the kinetic stability of the enolate, preventing side reactions like Claisen condensation or decomposition. 2) It controls the rate of the alkylation reaction, minimizing the formation of undesired byproducts.
-
Electrophile: Ethyl iodide (or ethyl bromide) is used as the ethyl source. Iodide is an excellent leaving group, facilitating a rapid and efficient Sₙ2 displacement by the nucleophilic enolate.
Experimental Workflow Diagram
References
physical and chemical properties of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
Introduction: The Strategic Value of a Quaternary Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework frequently found in approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of novel therapeutics. This guide focuses on a specific, highly functionalized derivative: Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate (CAS No. 1178882-02-4).
The defining feature of this molecule is the quaternary stereocenter at the C3 position, bearing both an ethyl and an ethyl carboxylate group. This substitution pattern imparts significant conformational rigidity and provides a unique vector for molecular elaboration. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester moiety offers orthogonal handles for selective chemical modification.[3] As such, this compound is not merely a simple building block but a sophisticated intermediate designed for constructing complex molecular architectures, particularly in the fields of neurology, oncology, and antiviral research.[3]
This document provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis, an analysis of its chemical reactivity, and insights into its application in drug discovery.
Physicochemical and Structural Properties
The core structure consists of a piperidine ring protected at the nitrogen atom by a Boc group. The C3 position is fully substituted with an ethyl group and an ethoxycarbonyl group.
| Property | Value | Source(s) |
| CAS Number | 1178882-02-4 | [4][5] |
| Molecular Formula | C₁₅H₂₇NO₄ | [3] |
| Molecular Weight | 285.38 g/mol | [3] |
| Appearance | White powder | [4] |
| Purity | ≥95% - 99% (Typical commercial specification) | [3][4] |
| Storage | Store at room temperature in a dry, sealed container. | [3][4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low water solubility is expected. | Inferred |
| Melting Point | Data not publicly available. The related precursor, Ethyl 1-Boc-piperidine-3-carboxylate, has a melting point of 31-35 °C.[6] | [6] |
| Boiling Point | Data not publicly available. The related precursor has a boiling point of 95 °C at 0.5 mmHg.[6] | [6] |
| Density | Data not publicly available. The related precursor has a predicted density of ~1.077 g/cm³.[6] | [6] |
Synthesis Protocol: Creation of the C3 Quaternary Center
The synthesis of this compound is most logically achieved through the α-alkylation of its des-ethyl precursor, Ethyl 1-Boc-piperidine-3-carboxylate. This transformation hinges on the generation of an enolate at the C3 position, followed by its reaction with an ethylating agent.
Expertise & Causality: The choice of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is critical. A weaker base may not achieve complete deprotonation, leading to side reactions and lower yields. LDA's steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control of the enolate formation and to minimize degradation.
Experimental Workflow: α-Ethylation
Caption: Proposed synthetic workflow for this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Dissolve Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in the THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly prepared or commercial LDA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium enolate is typically indicated by a color change.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure title compound.
Chemical Reactivity and Strategic Derivatization
The true utility of this building block lies in the selective manipulation of its functional groups. The Boc-group and the ethyl ester offer two distinct points for modification, enabling the synthesis of a diverse library of compounds from a single intermediate.
Caption: Key synthetic transformations of the title compound.
Boc Group Deprotection (Amine Liberation)
The Boc group is a robust protecting group stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[7] This is the most common and critical step to enable further functionalization at the nitrogen atom.
-
Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane at room temperature efficiently removes the Boc group.
-
Significance: The resulting secondary amine is a key nucleophile. It can be subjected to N-alkylation, N-arylation, acylation, reductive amination, or sulfonylation to install diverse substituents crucial for modulating a compound's pharmacokinetic (ADME) and pharmacodynamic (target binding) properties.
Ethyl Ester Hydrolysis (Carboxylic Acid Formation)
The ethyl ester can be saponified to the corresponding carboxylic acid under basic conditions.
-
Protocol: Stirring the compound with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water provides the carboxylate salt, which upon acidic workup yields the carboxylic acid.
-
Significance: The generated carboxylic acid is a versatile functional group. It is a precursor for forming amides via coupling reactions (e.g., with HATU or EDC), which is one of the most common linkages in pharmaceutical compounds.[8] It can also be used to form new esters or be reduced.
Ethyl Ester Reduction (Primary Alcohol Formation)
The ester can be reduced to a primary alcohol using powerful hydride-based reducing agents.
-
Protocol: Treatment with lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an ethereal solvent like THF at low temperatures will reduce the ester to the corresponding primary alcohol.
-
Significance: The resulting hydroxymethyl group can be used as a handle for further reactions, such as ether formation, oxidation to an aldehyde, or conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely published, its hazard profile can be reasonably extrapolated from structurally similar compounds like Ethyl (R)-N-Boc-piperidine-3-carboxylate.[9]
-
GHS Hazard Statements (Anticipated):
-
Precautionary Statements (Recommended):
Self-Validating Protocol: Always handle this chemical in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid measures and seek medical advice.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 5. This compound | 1178882-02-4 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. (R)-N-Boc-哌啶-3-羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Sourcing and Evaluation of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate for Pharmaceutical Research
This guide provides an in-depth analysis of the commercial availability and procurement strategy for Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, a specialized heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document emphasizes the critical importance of precise structural identification, outlines the landscape of commercial sources for both the target molecule and its close structural analogs, and presents a robust framework for quality verification to ensure the integrity of your research.
Introduction: The Critical Role of Substituted Piperidines in Drug Discovery
Substituted piperidine scaffolds are foundational motifs in medicinal chemistry, present in a vast array of approved therapeutics. The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The N-Boc (tert-butoxycarbonyl) protecting group provides a stable, yet readily cleavable, handle that facilitates multi-step synthetic campaigns.[1]
The target of this guide, This compound , is a quaternary substituted building block. The presence of both an ethyl and an ethoxycarbonyl group at the C3 position creates a stereocenter that can be exploited for developing complex three-dimensional pharmacophores. Such building blocks are invaluable for constructing novel chemical entities (NCEs) aimed at a variety of biological targets, including enzymes like DPP-4 and JAK2, as well as neurotransmitter transporters.[2]
Structural Identification: A Case of Critical Specificity
A primary challenge in sourcing this specific reagent is the potential for confusion with more common, structurally similar compounds. It is imperative to distinguish the target molecule from its non-ethylated analog.
Target Molecule:
-
Name: this compound
-
Molecular Formula: C₁₅H₂₇NO₄[3]
-
Molecular Weight: 285.38 g/mol
-
Structure: (Illustrative Structure)
Commonly Confused Analogs:
-
Name: Ethyl 1-Boc-piperidine-3-carboxylate (Racemic, S, and R forms)
-
Key Difference: Lacks the ethyl group at the C3 position.
This seemingly minor structural difference fundamentally alters the molecule's properties and its suitability for a given synthetic route. Using the incorrect building block can lead to the synthesis of an entirely different final compound, invalidating experimental results. Always verify the CAS number before procurement.
Commercial Availability Landscape
The commercial availability of this compound is limited, reflecting its status as a specialized or "niche" building block. In contrast, its non-ethylated analogs are widely available from numerous suppliers.
Sourcing the Target Molecule (CAS 1178882-02-4)
As a less common reagent, this compound is often available from suppliers specializing in advanced building blocks or through custom synthesis services.[5] Lead times may be longer, and costs are typically higher compared to commodity chemicals.
Table 1: Known Suppliers for this compound
| Supplier | Purity/Specification | Catalog Number (Example) | Notes |
| BLD Pharm | 97+% | BD119842 | Supplier of research chemicals.[6][7] |
| Ark Pharm | >95% | AR003QPI | Focus on advanced intermediates.[3] |
| Chem-Space | Screening Compound | CSC085488424 | Available as part of a screening library. |
| Autech Industry Co.,Limited | 99% | Listed as available in bulk.[8] |
Note: Availability and catalog numbers are subject to change. Direct verification with the supplier is essential.
Widespread Availability of Key Analogs
For projects where the C3-ethyl group is not a strict requirement, the non-ethylated piperidine building blocks offer a much broader and more economical sourcing pathway. These are foundational reagents in many synthetic labs.
Table 2: Representative Suppliers for Common Analogs
| Compound Name | CAS Number | Representative Suppliers | Typical Purity |
| Ethyl 1-Boc-piperidine-3-carboxylate (Racemic) | 130250-54-3 | TCI Chemicals, Santa Cruz Biotechnology, Thermo Fisher Scientific[9][10] | >97% or >98% |
| (S)-Ethyl 1-Boc-piperidine-3-carboxylate | 191599-51-6 | Sigma-Aldrich, Chem-Impex, TCI Chemicals[11] | ≥95% |
| (R)-Ethyl 1-Boc-piperidine-3-carboxylate | 194726-40-4 | Sigma-Aldrich, TCI Chemicals, SynQuest Labs[12][13] | ≥95% |
A Framework for Procurement and Quality Assurance
Sourcing specialized reagents demands a rigorous, self-validating procurement process to mitigate risks associated with compound identity, purity, and supply chain reliability. The following workflow is recommended.
Caption: A logical workflow for sourcing high-quality chemical reagents.
Causality Behind the Workflow
-
Step 1 (Confirmation): The foundation of any synthesis is the certainty of your starting materials. Confirming the exact CAS number prevents the costly error of ordering a structurally similar but incorrect analog.[3]
-
Step 4 (CoA Request): A Certificate of Analysis is the supplier's attestation of a specific batch's quality. Requesting this before purchase shifts the burden of proof to the supplier and allows you to reject unsuitable material without financial commitment. For novel or rare compounds, a supplier should be able to provide representative analytical data (e.g., ¹H NMR, LC-MS) that confirms the structure and approximate purity.
-
Step 5 (Data Verification): As a scientist, you must critically evaluate the provided data.
-
¹H NMR: Does the spectrum match the expected structure of this compound? Check for the characteristic signals of the Boc group (~1.4 ppm), the piperidine ring protons, and the two distinct ethyl groups (ester and C3 substituent). The integration should correspond to the number of protons in each environment.
-
LC-MS: This confirms the molecular weight. The mass spectrum should show a clear peak corresponding to the expected mass (285.38) or its adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
HPLC Purity: This provides the most accurate assessment of purity. For most applications, a purity of >95% is required.
-
-
Step 9 (Incoming QC): Trust but verify. Even with a valid CoA, it is best practice, particularly in regulated environments or for critical path synthesis, to perform a simple identity check (e.g., NMR or LC-MS) on the received material. This final check ensures the correct material was shipped and has not degraded during transit.
Conclusion and Strategic Recommendations
This compound (CAS 1178882-02-4) is a valuable, albeit specialized, building block for modern drug discovery. Its limited commercial availability necessitates a diligent and strategic approach to procurement.
Key Recommendations for Researchers:
-
Prioritize the CAS Number: Use 1178882-02-4 as your primary identifier in all supplier communications to avoid confusion with common analogs.
-
Engage with Specialized Suppliers: Focus your search on vendors that specialize in novel and advanced building blocks, as they are most likely to stock or synthesize this compound.
-
Insist on Pre-Purchase Analytical Data: A CoA or representative NMR/LC-MS data is non-negotiable for verifying the identity and purity of a specialized reagent before committing funds.
-
Plan for Longer Lead Times: Due to its non-commodity status, factor in potentially longer acquisition times into your project planning. If immediate availability is critical, consider sourcing the more common non-ethylated analogs (e.g., CAS 130250-54-3) if your synthetic scheme allows.
By adhering to this technical guidance, researchers can confidently source high-quality, structurally verified this compound, thereby ensuring the integrity and success of their synthetic chemistry programs.
References
- 1. innospk.com [innospk.com]
- 2. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1178882-02-4 | MFCD21641311 | this compound [aaronchem.com]
- 4. This compound | 1178882-02-4 [chemicalbook.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 1178882-02-4|this compound|BLD Pharm [bldpharm.com]
- 7. molbase.com [molbase.com]
- 8. This compound, CasNo.1178882-02-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 9. Ethyl 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylate | 130250-54-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Cas Landing [thermofisher.com]
- 11. Ethyl (S)-N-Boc-piperidine-3-carboxylate | CymitQuimica [cymitquimica.com]
- 12. (R)-N-Boc-哌啶-3-羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. CAS 194726-40-4 | 4H58-1-R16 | MDL MFCD07374389 | (R)-1-Boc-ethyl piperidine-3-carboxylate | SynQuest Laboratories [synquestlabs.com]
Topic: Key Intermediates in Piperidine Derivative Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1][2][3] Its prevalence stems from its unique conformational properties and its ability to present substituents in well-defined three-dimensional space, making it an ideal framework for interacting with biological targets.[4] The development of efficient, stereocontrolled methods to synthesize functionalized piperidines is therefore a critical endeavor in drug discovery. This guide provides a detailed exploration of the pivotal chemical intermediates that serve as the foundation for constructing this privileged heterocyclic system. We will dissect the primary synthetic strategies, focusing on the causality behind methodological choices and providing field-proven insights into the generation and manipulation of these core structures.
The Strategic Importance of Piperidine Intermediates
The synthesis of a complex piperidine-containing drug is rarely a linear assembly process. Instead, it relies on the strategic construction of a core intermediate that can be elaborated upon. The choice of this intermediate dictates the overall efficiency, stereochemical outcome, and the types of functionalization possible in later stages. Understanding the synthesis and reactivity of these intermediates is paramount for any researcher in the field. This guide is structured around the primary classes of reactions used to form the piperidine ring, highlighting the key intermediates generated in each approach.
From Planar Aromaticity to 3D Scaffolds: Pyridine Reduction
One of the most direct conceptual routes to the piperidine core is the reduction of a pre-functionalized pyridine ring.[5][6] This approach leverages the vast commercial availability of substituted pyridines. The key challenge lies in controlling the reduction, as it proceeds through partially saturated intermediates—dihydropyridine and tetrahydropyridine species—which are themselves reactive and synthetically useful.
Key Intermediates: Dihydropyridines and Tetrahydropyridines
The partial reduction of pyridine or, more commonly, activated pyridinium salts, yields dihydropyridine and tetrahydropyridine intermediates. These non-aromatic structures are no longer flat and offer distinct opportunities for stereoselective functionalization that are impossible on the parent pyridine.
-
1,4-Dihydropyridines (1,4-DHPs): Famous for their role in the Hantzsch synthesis, 1,4-DHPs are valuable intermediates. They can be oxidized back to pyridines or serve as precursors to tetrahydropyridines and piperidines.
-
Tetrahydropyridines: These are the most common intermediates in this pathway. They are essentially cyclic enamines or imines, depending on the substitution pattern, and their reactivity is dominated by the endocyclic double bond. Recent advances have shown that these intermediates can be accessed and functionalized asymmetrically.[7][8]
Mechanistic Considerations and Causality
The choice of reducing agent and substrate activation method is critical.
-
Catalytic Hydrogenation: Classic methods using heterogeneous catalysts like PtO₂, Pd/C, or Rhodium on alumina are powerful but can be difficult to stop at the tetrahydropyridine stage, often proceeding to the fully saturated piperidine.[9] The reaction conditions (pressure, temperature, solvent) must be meticulously optimized to favor the desired intermediate.
-
Chemical Reduction: Reagents like sodium borohydride (NaBH₄) can reduce pyridinium salts (formed by N-acylation or N-alkylation) to yield 1,2- or 1,4-dihydropyridines regioselectively. This activation strategy is crucial as it breaks the aromaticity, making the ring susceptible to nucleophilic hydride attack.
A modern, powerful strategy involves a three-step process: partial reduction of pyridine, asymmetric functionalization of the resulting dihydropyridine intermediate, and a final reduction to the piperidine.[7][8]
Workflow: Asymmetric Synthesis via Pyridine Reduction Intermediates
Caption: Asymmetric synthesis via functionalization of pyridine-derived intermediates.
Convergent Assembly: Cycloaddition Strategies
[4+2] Cycloaddition reactions, particularly the aza-Diels-Alder reaction, represent a highly convergent and powerful method for constructing the piperidine skeleton.[10][11][12] This strategy forms two new bonds (one C-C and one C-N) in a single step, often with excellent control over stereochemistry.
Key Intermediate: The Tetrahydropyridine Cycloadduct
The primary product of an aza-Diels-Alder reaction is a tetrahydropyridine derivative. The specific substitution pattern depends on the nature of the "diene" and the "dienophile" (the imine). The reaction's power lies in its ability to set up to four stereocenters in one operation.
-
Imines as Dienophiles: The reaction typically involves the cycloaddition of an electron-deficient imine with an electron-rich diene. The choice of the N-substituent on the imine is critical; electron-withdrawing groups (e.g., tosyl, Boc) activate the imine towards cycloaddition and can serve as protecting groups.
-
Mechanism Debate: While often depicted as a concerted pericyclic reaction, many formal aza-Diels-Alder reactions, especially those involving highly polarized components like Danishefsky's diene, may proceed through a stepwise Mannich-Michael pathway.[13][14] Understanding the operative mechanism is key to predicting and controlling the stereochemical outcome.
Experimental Protocol: A Representative Aza-Diels-Alder Reaction
This protocol describes the synthesis of a piperidin-4-one intermediate, a common structural motif.[15]
-
Iminium Ion Formation (In Situ): To a solution of an amine (e.g., benzylamine, 1.0 equiv) and an aldehyde (e.g., benzaldehyde, 1.0 equiv) in an appropriate solvent (e.g., acetonitrile) at room temperature, add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%). Stir for 30 minutes to facilitate the formation of the corresponding imine.
-
Cycloaddition: Add the diene (e.g., Danishefsky's diene, 1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. The crude silyl enol ether cycloadduct is often hydrolyzed directly by adding dilute HCl and stirring for an additional hour.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-disubstituted piperidin-4-one.
Intramolecular Ring-Closing Strategies
Forming the piperidine ring by cyclizing a linear precursor is a robust and widely used strategy. Two modern methods stand out for their versatility and functional group tolerance: Ring-Closing Metathesis (RCM) and intramolecular Reductive Amination.
Ring-Closing Metathesis (RCM)
RCM has revolutionized the synthesis of cyclic compounds, including piperidines.[16] The reaction uses ruthenium or molybdenum catalysts to form a carbon-carbon double bond within a molecule, stitching a linear precursor into a ring and releasing ethylene as the only byproduct.
The success of an RCM reaction is entirely dependent on the design and synthesis of the acyclic diene precursor. This linear molecule must contain two terminal alkene functionalities and a nitrogen atom at the appropriate position.
-
Synthesis of the Precursor: These precursors are typically assembled using standard C-C and C-N bond-forming reactions. For example, the nitrogen atom can be alkylated with two different alkenyl halides. Chiral precursors, often derived from amino acids like D-serine, can be used to synthesize enantiomerically pure piperidines.[17]
-
The RCM Reaction: The diene precursor is dissolved in a non-polar solvent like dichloromethane or toluene and treated with a catalytic amount of a Grubbs or Schrock catalyst. The reaction is driven forward by the entropically favored release of volatile ethylene.
Caption: General workflow for piperidine synthesis using Ring-Closing Metathesis (RCM).
Intramolecular Reductive Amination
This strategy constructs the piperidine ring by forming a C-N bond between an amine and a carbonyl group within the same molecule.[18] It is particularly effective for synthesizing polyhydroxylated piperidines (iminosugars) from carbohydrate precursors.[19]
The crucial intermediate is a linear molecule containing both the nitrogen nucleophile and the carbonyl electrophile(s).
-
Double Reductive Amination (DRA): A powerful variant starts with a dicarbonyl compound (e.g., a dialdehyde derived from a sugar).[19] Reaction with an amine source (like ammonia or a primary amine) first forms two imines (or an enamine/imine sequence), which then cyclize. A reducing agent (e.g., NaBH₃CN, H₂/Pd) present in the same pot reduces the iminium intermediates as they form, driving the reaction to completion.[18][19] The key intermediate, a cyclic iminium ion, is transient and trapped in situ.
Multi-Component Reactions (MCRs): The Power of Convergence
MCRs assemble complex products from three or more starting materials in a single operation, offering exceptional efficiency. For piperidine synthesis, the Mannich reaction is a classic and powerful example.
Key Intermediate: The In Situ Generated Iminium Ion
The Mannich reaction involves the aminoalkylation of a carbon acid. In the context of piperidine synthesis, a three-component reaction between an aldehyde, an amine, and two equivalents of a ketone or other enolizable carbonyl compound can be used. The pivotal, reactive intermediate is the iminium ion , formed from the condensation of the aldehyde and the amine.[20][21][22][23] This electrophilic species is then attacked by an enol or enolate, followed by a second condensation and cyclization sequence to build the piperidine ring.
-
Biosynthetic Inspiration: This approach is inspired by the biosynthesis of many piperidine alkaloids, which often proceeds through the cyclization of a δ-amino carbonyl precursor, itself formed via Mannich-type reactions.[20]
Data Summary: A Comparative Overview
The choice of synthetic route often involves a trade-off between step count, stereocontrol, and substrate scope. The following table provides a comparative summary of representative yields and selectivities for the discussed strategies.
| Synthetic Strategy | Key Intermediate(s) | Typical Yield | Stereoselectivity | Key Advantages |
| Pyridine Reduction | Dihydropyridines, Tetrahydropyridines | 70-95% | Substrate/Catalyst Dependent | Atom economical, access to diverse substitution patterns from commercial pyridines.[7][9] |
| Aza-Diels-Alder | Tetrahydropyridine Cycloadduct | 60-90% | Good to Excellent (endo/exo and facial) | High convergence, excellent stereocontrol in a single step.[11][24] |
| Ring-Closing Metathesis | Acyclic Diene Precursor | 75-95% | Controlled by precursor stereochemistry | Excellent functional group tolerance, access to complex ring systems.[17][25] |
| Reductive Amination | Amino-carbonyl, Dicarbonyl | 65-85% | Substrate Controlled | Ideal for polyhydroxylated piperidines from chiral pool.[19] |
| Mannich Reaction (MCR) | Iminium Ion | 50-80% | Often moderate, can be improved | High step economy, rapid assembly of complex structures.[20][21] |
Conclusion
The synthesis of piperidine derivatives is a mature yet continuously evolving field. The strategic selection and synthesis of key intermediates—whether they be tetrahydropyridines from pyridine reduction or cycloaddition, acyclic dienes for RCM, or transient iminium ions in MCRs—remain the central challenge and the key to success. For the modern drug development professional, a deep, mechanistic understanding of how these intermediates are formed and how their reactivity can be harnessed is not merely academic; it is the foundation upon which novel therapeutics are built. By mastering the synthesis of these core structures, researchers are empowered to efficiently explore the vast chemical space defined by the piperidine scaffold.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. soc.chim.it [soc.chim.it]
- 20. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. jofamericanscience.org [jofamericanscience.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Molecular Weight and Characterization of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, focusing on the precise determination of its molecular weight and the analytical methodologies required for its structural verification. As a key building block in medicinal chemistry, accurate characterization of this molecule is paramount for ensuring the integrity of synthetic pathways and the quality of downstream products.
Introduction: Distinguishing a Critical Piperidine Building Block
This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and both an ethyl and an ethoxycarbonyl group at the C3 position. The Boc group enhances its utility in multi-step synthesis by preventing unwanted reactions at the nitrogen atom, making it a valuable intermediate for the construction of more complex pharmaceutical agents.
A frequent point of confusion arises from its close structural relationship to Ethyl 1-Boc-3-piperidinecarboxylate, which lacks the C3-ethyl substituent. This seemingly minor difference results in a significant change in molecular weight and requires distinct characterization signatures. This guide will address both molecules to provide clarity and emphasize the importance of precise analytical confirmation.
Section 1: Core Physicochemical Properties and Structural Differences
The fundamental identity of a chemical compound is established by its molecular formula and structure. The addition of a single ethyl group (C₂H₅) at the C3 position differentiates the target compound from its common analogue, leading to predictable changes in formula and mass.
***Figure 1:** Chemical structure of this compound.*
Below is a comparative summary of the key identifiers for both compounds.
| Property | This compound | Ethyl 1-Boc-3-piperidinecarboxylate |
| CAS Number | 1178882-02-4[1] | 130250-54-3 (Racemic)[2] |
| Molecular Formula | C₁₅H₂₇NO₄[1] | C₁₃H₂₃NO₄[2][3] |
| Average Molecular Weight | 285.38 g/mol [1] | 257.33 g/mol [3] |
| Monoisotopic Mass | 285.19401 Da | 257.16271 Da |
Section 2: Theoretical Molecular Weight Calculation
The molecular weight of a compound can be expressed in two ways: the average molecular weight, based on the natural isotopic abundance of elements, and the monoisotopic (or exact) mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms. The latter is crucial for high-resolution mass spectrometry.
2.1. Calculation of Average Molecular Weight for C₁₅H₂₇NO₄
The calculation is based on the IUPAC standard atomic weights of the constituent elements:
-
Carbon (C): 15 × 12.011 u = 180.165 u
-
Hydrogen (H): 27 × 1.008 u = 27.216 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 4 × 15.999 u = 63.996 u
-
Total Average Molecular Weight: 180.165 + 27.216 + 14.007 + 63.996 = 285.384 u
2.2. Calculation of Monoisotopic Mass for C₁₅H₂₇NO₄
This calculation uses the mass of the most abundant isotope for each element:
-
¹²C: 15 × 12.000000 u = 180.000000 u
-
¹H: 27 × 1.007825 u = 27.211275 u
-
¹⁴N: 1 × 14.003074 u = 14.003074 u
-
¹⁶O: 4 × 15.994915 u = 63.979660 u
-
Total Monoisotopic Mass: 180.000000 + 27.211275 + 14.003074 + 63.979660 = 285.19401 Da
Section 3: Experimental Verification by Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like N-Boc protected piperidines due to its soft ionization mechanism, which typically preserves the molecular ion.
Workflow for ESI-MS Analysis
Caption: Workflow for molecular weight determination via ESI-MS.
Detailed Protocol for ESI-MS
This protocol is a self-validating system for confirming the identity of this compound. The presence of both protonated and sodiated adducts at high mass accuracy provides strong evidence of the compound's molecular weight.
-
Sample Preparation:
-
Causality: A stock solution is prepared in a polar organic solvent like methanol or acetonitrile, as these are compatible with the ESI mobile phase. A concentration of 1 mg/mL is standard.
-
Protocol: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol.
-
Causality: The stock solution is then diluted significantly to avoid saturating the detector. The addition of a small amount of acid (e.g., formic acid) is crucial to promote protonation in positive ion mode, leading to the formation of the [M+H]⁺ ion.
-
Protocol: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system of 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrument Setup and Analysis:
-
Causality: Positive ion mode is selected because the nitrogen atom in the piperidine ring is basic and readily accepts a proton. A high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the confirmation of the elemental composition.
-
Protocol:
-
Set the mass spectrometer to operate in positive ion ESI mode.
-
Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 100-500.
-
-
-
Data Interpretation:
-
Trustworthiness: The primary goal is to locate the monoisotopic mass of the protonated molecule, [M+H]⁺. For C₁₅H₂₇NO₄, the expected m/z is 285.19401 + 1.00728 (proton) = 286.20129 .
-
Validation: It is common to also observe other adducts. The sodium adduct [M+Na]⁺ is a highly valuable secondary confirmation. Its expected m/z is 285.19401 + 22.98922 (sodium ion) = 308.18323 . The presence of both peaks at the correct high-resolution m/z values provides very strong evidence for the molecular weight.
-
Expertise: A characteristic fragmentation in compounds containing a Boc group is the neutral loss of isobutylene (56.06 Da) or the entire Boc group (100.07 Da) under in-source fragmentation conditions. Observing a fragment at m/z 186.1281 ([M-Boc+H]⁺) can further support the structural assignment.
-
Section 4: Structural Verification via NMR Spectroscopy
While MS confirms the molecular weight and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the precise arrangement of atoms and functional groups, thus confirming the molecular structure.
Logical Flow: From Structure to Spectrum
Caption: Logical relationship between molecular structure and key NMR signals.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Causality: Deuterated chloroform (CDCl₃) is an excellent solvent for this non-polar compound and provides a clean spectrum with a well-defined residual solvent peak for referencing.
-
Protocol: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of CDCl₃. Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Analysis:
-
Expertise: The proton NMR spectrum provides definitive proof of the key functional groups. The presence of two distinct ethyl patterns (a quartet and a triplet for each) is critical to distinguish it from its C3-unsubstituted analogue. The large singlet for the Boc group is an unmistakable feature.
-
Expected Signals:
-
Boc Group: A large, sharp singlet at approximately 1.4-1.5 ppm integrating to 9 protons.
-
Ethyl Ester: A quartet around 4.1-4.2 ppm (2H, -O-CH₂-CH₃) and a triplet around 1.2-1.3 ppm (3H, -O-CH₂-CH₃).
-
C3-Ethyl Group: A quartet around 1.7-1.9 ppm (2H, piperidine-CH₂-CH₃) and a triplet around 0.8-0.9 ppm (3H, piperidine-CH₂-CH₃).
-
Piperidine Ring: A series of complex multiplets between 1.5-3.8 ppm corresponding to the ring protons.
-
-
-
¹³C NMR Analysis:
-
Trustworthiness: The ¹³C NMR spectrum confirms the carbon skeleton. The presence of a quaternary carbon at the C3 position is a key validation point.
-
Expected Signals:
-
Ester Carbonyl: A peak around 172-175 ppm .
-
Boc Carbonyl: A peak around 154-155 ppm .
-
Boc Quaternary Carbon: A peak around 79-81 ppm .
-
C3 Quaternary Carbon: A key signal confirming substitution at this position.
-
Boc Methyls: A strong signal around 28 ppm .
-
Signals for the ethyl ester, C3-ethyl group, and piperidine ring carbons will appear in the aliphatic region.
-
-
By integrating data from both high-resolution mass spectrometry and NMR spectroscopy, a scientist can unequivocally confirm both the molecular weight and the precise chemical structure of this compound, ensuring the quality and reliability of their research.
References
A Technical Guide to Ethyl 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylate and Its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, including its systematic names and synonyms, physical and chemical properties, and its synthesis and applications, with a focus on providing actionable insights for laboratory professionals.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is fundamental for reproducibility and safety in research. Ethyl 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylate is a chiral, non-racemic compound with a quaternary carbon center at the 3-position of the piperidine ring.
Primary Chemical Identifiers:
| Identifier | Value |
| CAS Number | 1178882-02-4 |
| Molecular Formula | C₁₅H₂₇NO₄ |
| Molecular Weight | 285.38 g/mol |
Unambiguous Naming and Synonyms
While the common name is widely used, several synonyms and systematic names are employed in literature and chemical databases. Understanding these is crucial for effective literature searches and procurement.
-
Systematic IUPAC Name: 1-tert-Butyl 3-ethyl 3-ethylpiperidine-1,3-dicarboxylate
-
Common Synonyms:
-
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
-
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid ethyl ester
-
N-Boc-3-ethyl-3-carbethoxypiperidine
-
-
Supplier-Specific Nomenclature:
-
3-Ethyl 1-(2-methyl-2-propanyl) 3-ethyl-1,3-piperidinedicarboxylate
-
The core structure is a piperidine ring, a saturated six-membered heterocycle containing nitrogen. The "1-Boc" designation indicates that the piperidine nitrogen is protected by a tert-butoxycarbonyl group, a common protecting group in organic synthesis that prevents the nitrogen from acting as a nucleophile or base. The "3-ethyl" and "3-carboxylate" portions indicate that the carbon at the 3-position is substituted with both an ethyl group and an ethyl ester group.
Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of a compound is essential for its handling, purification, and characterization.
Table of Physical Properties:
| Property | Value | Source |
| Appearance | White powder | |
| Boiling Point | 345.9 °C (Predicted) | [1] |
| Purity | ≥99% | |
| Storage | Sealed and preserved |
Spectroscopic Data:
-
¹H NMR: Expected signals would include a singlet around 1.4 ppm for the tert-butyl group of the Boc protector, overlapping multiplets for the piperidine ring protons, a quartet and a triplet for the ethyl ester, and a quartet and a triplet for the 3-ethyl group.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyls of the Boc group (around 155 ppm) and the ethyl ester (around 175 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the piperidine ring and the ethyl groups.
-
IR Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the carbamate (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 286.20.
Synthesis and Reactivity
The synthesis of 3,3-disubstituted piperidines is a topic of significant interest in organic chemistry due to their prevalence in biologically active molecules.
Plausible Synthetic Route
A common strategy for the synthesis of such compounds involves the alkylation of a piperidine-3-carboxylate precursor. The following is a representative, plausible synthetic protocol based on established chemical principles for analogous structures.
Workflow for the Synthesis of this compound:
A plausible synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-3-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon (C3), forming the corresponding lithium enolate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Alkylation: Once enolate formation is complete, slowly add ethyl iodide to the reaction mixture. The enolate will act as a nucleophile, attacking the ethyl iodide in an Sₙ2 reaction to form the C-C bond at the 3-position.
-
Workup and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Deprotection of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a valuable protecting group due to its stability in a wide range of conditions and its facile removal under acidic conditions.
Typical N-Boc Deprotection Protocol:
A standard workflow for N-Boc deprotection.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Boc protected piperidine derivative in an anhydrous solvent such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane), to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Remove the solvent and excess acid under reduced pressure. The resulting residue, which is the salt of the deprotected amine (e.g., trifluoroacetate or hydrochloride salt), can then be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
Applications in Medicinal Chemistry and Drug Discovery
Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals.[2] The introduction of substituents, particularly at the 3-position, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
The 3,3-disubstituted piperidine motif, as seen in this compound, is of particular interest as it introduces a stereogenic quaternary center. This structural feature can impart conformational rigidity to the molecule, which can be advantageous for binding to protein targets with high affinity and selectivity.
While specific applications of this exact compound are not widely published, its structural class is crucial in the synthesis of compounds targeting a range of diseases, including:
-
Neurological Disorders: Substituted piperidines are core components of many central nervous system (CNS) active drugs.[3]
-
Oncology: The piperidine scaffold is found in a number of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: Many antiviral and antibacterial agents incorporate the piperidine ring system.
The ability to introduce diverse functionality at the 3-position, following the deprotection of the nitrogen and potential modification of the ester, makes this compound a versatile starting material for the construction of compound libraries for drug screening.[4]
Comparison with Related Structures
It is crucial to distinguish this compound from its close structural analogs to avoid confusion in procurement and experimental design.
Table of Related Piperidine Derivatives:
| Compound Name | CAS Number | Key Structural Difference |
| Ethyl 1-Boc-piperidine-3-carboxylate | 130250-54-3 | Lacks the ethyl group at the 3-position. |
| (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester | 194726-40-4 | Lacks the 3-ethyl group; is the (R)-enantiomer. |
| (S)-1-Boc-piperidine-3-carboxylic acid ethyl ester | 191599-51-6 | Lacks the 3-ethyl group; is the (S)-enantiomer. |
| Ethyl 1-Boc-3-benzylpiperidine-3-carboxylate | 170842-80-5 | Has a benzyl group instead of an ethyl group at the 3-position. |
Conclusion
Ethyl 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylate (CAS 1178882-02-4) is a valuable, albeit specialized, building block for organic synthesis. Its defining feature is the 3,3-disubstituted piperidine core, which provides a rigid scaffold for the development of novel chemical entities. A thorough understanding of its nomenclature, properties, and reactivity, as outlined in this guide, is essential for its effective use in research and development, particularly in the pursuit of new therapeutic agents.
References
A Senior Application Scientist's Guide to the Safe Handling of Boc-Protected Piperidines
Authored for Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its unique stability profile and predictable reactivity.[1] When appended to a piperidine ring, it enables chemists to perform a vast array of transformations on other parts of the molecule. However, the perceived stability of the Boc group can sometimes lead to a relaxation of handling precautions. This guide provides a field-proven, in-depth perspective on the safe handling, storage, and disposal of Boc-protected piperidines, moving beyond basic datasheet recommendations to explain the causality behind best practices.
Hazard Identification: More Than Just the Piperidine Core
While the piperidine moiety itself carries inherent hazards, the Boc group modifies the molecule's overall toxicological and chemical profile.[2][3] It is a common pitfall to underestimate the hazards of a protected amine. Many Boc-protected piperidines are classified as skin and eye irritants, with some causing serious eye damage.[4] Inhalation may also lead to respiratory irritation.[5][6]
Table 1: Hazard Profile of Representative Boc-Protected Piperidines
| Compound Name | CAS Number | GHS Hazard Statements | Key Takeaways |
| tert-butyl piperidine-1-carboxylate (N-Boc-piperidine) | 75844-69-8 | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)[7] | Despite protection, retains significant acute toxicity and is an environmental hazard. |
| (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine | 309956-78-3 | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[4] | Poses a risk of severe eye damage.[4] |
| 1-Boc-piperidine-4-carboxylic acid | 84358-13-4 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6] | The carboxylic acid functionality does not diminish the irritant properties. |
| 4-(N-Boc-amino)piperidine | 73874-95-0 | Causes severe skin burns and eye damage[8] | This derivative is corrosive, a significantly higher hazard than simple irritation.[8] |
From a practical standpoint, every new Boc-protected piperidine derivative should be treated as a potentially hazardous substance until its toxicological properties are well-understood. The starting materials and potential byproducts of a reaction often carry their own risks that must be considered.
Chemical Stability and Reactivity: The "Why" Behind the Protocol
Understanding the stability of the Boc group is fundamental to safe handling. It is generally robust under basic and nucleophilic conditions but is defined by its lability in acidic environments.[1][9]
The Acid-Labile Nature of the Boc Group
The cleavage of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl) is not just a deprotection strategy; it's a chemical reaction that generates gas.[10][11] The mechanism involves protonation of the carbamate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine salt.[10][12]
Key Safety Implications:
-
Gas Evolution: The generation of CO₂ and isobutene gas can cause significant pressure buildup in a closed system.[1][13] All deprotection reactions must be conducted in an open or vented apparatus within a chemical fume hood.
-
Exothermic Reaction: The reaction is often exothermic, which can increase the rate of gas evolution.[1] Slow, controlled addition of acid is crucial, especially on a large scale.
Below is a diagram illustrating this critical transformation.
Caption: Acid-catalyzed deprotection of a Boc-protected piperidine.
Thermal Stability
While generally stable at ambient temperatures, the Boc group is thermally labile.[14] Prolonged exposure to temperatures above 85-90°C can initiate deprotection, even without an acid catalyst.[9][15] This is a critical consideration during distillations or high-temperature reactions where the unintended release of isobutene could create a flammability hazard.
Core Protocols for Safe Handling and Storage
A self-validating system of protocols ensures that safety is built into the workflow, not treated as an afterthought.
Personal Protective Equipment (PPE)
The minimum required PPE for handling any Boc-protected piperidine includes:
-
Eye Protection: Chemical safety goggles are mandatory.[4][16] A face shield should be worn in addition to goggles when there is a risk of splashes, such as during large-scale transfers or deprotection reactions.[2][17]
-
Hand Protection: Nitrile gloves are standard for handling small quantities.[17] For prolonged contact or handling of corrosive derivatives, heavier-duty, chemical-resistant gloves should be used. Always check supplier recommendations for glove material compatibility.[16]
-
Body Protection: A lab coat is essential.[17] For larger quantities or splash risks, a chemical-resistant apron is recommended.[17]
Engineering Controls
All operations involving Boc-protected piperidines, especially volatile liquids or fine powders, should be conducted inside a certified chemical fume hood.[18] This minimizes inhalation exposure and contains any potential release of vapors or dust.[3]
Storage
Proper storage is crucial for maintaining the chemical integrity and safety of these compounds.
-
Temperature: Store in a cool, dry place, ideally between 2-8°C for long-term stability, to minimize thermal degradation.[9]
-
Atmosphere: Keep containers tightly sealed to protect from moisture and atmospheric CO₂.[9] For highly sensitive intermediates, storage under an inert atmosphere (argon or nitrogen) is best practice.[9]
-
Incompatibilities: Store away from strong acids and strong oxidizing agents.[19][20] Accidental contact with acids could lead to slow degradation and pressure buildup in the container.
Experimental Workflow: N-Boc Deprotection with TFA
This section details a standard protocol for the deprotection of a Boc-protected piperidine, highlighting the integrated safety measures.
Objective: To remove the Boc group from a substituted N-Boc-piperidine using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
N-Boc-piperidine derivative (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
Protocol:
-
Preparation (in fume hood):
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Ensure a clear and uncluttered workspace within the fume hood.
-
Place a stirrer plate in the hood.
-
Assemble a round-bottom flask equipped with a magnetic stir bar. Ensure the flask is open to the atmosphere via a drying tube or a loose-fitting stopper to prevent pressure buildup.
-
-
Reaction Setup:
-
Dissolve the N-Boc piperidine derivative (1.0 eq) in DCM (approx. 0.2 M concentration).
-
Begin stirring the solution at room temperature.
-
-
Deprotection (Critical Step):
-
Slowly add TFA (5-10 eq) to the stirring solution dropwise via a syringe or dropping funnel.[1]
-
Causality: A rapid addition can cause a dangerous exotherm and vigorous evolution of CO₂ and isobutene gas.[1] Monitor for signs of gas evolution (bubbling).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, carefully concentrate the solution in vacuo using a rotary evaporator (ensure the vacuum trap is cooled effectively).
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess TFA. Caution: This will cause vigorous CO₂ evolution. Perform this step in a large flask or beaker to prevent overflow.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free piperidine product.
-
The following diagram outlines the logical flow of this experimental procedure.
Caption: Experimental workflow for Boc-deprotection.
Spill Management and Waste Disposal
Spill Response
-
Small Spills: Evacuate non-essential personnel.[16] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[18] Collect the material into a labeled, sealed container for hazardous waste disposal.[2]
-
Large Spills: Evacuate the area immediately and alert emergency responders.[2]
Waste Disposal
A common error is to mix waste streams improperly. Boc-protected piperidines and their associated waste should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.[17]
-
Liquid Waste: Halogenated solvent waste (like DCM from the protocol above) must be collected separately from non-halogenated waste. Acidic and basic aqueous waste streams should be neutralized before collection, if safe and permissible by local regulations.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
Disposal must always follow local, state, and federal regulations.[21][22] When in doubt, consult your institution's Environmental Health and Safety (EHS) department.
Conclusion
The safe handling of Boc-protected piperidines is a matter of understanding their dual nature. While the Boc group pacifies the nucleophilicity of the piperidine nitrogen, it introduces its own set of considerations related to acid lability, thermal stability, and gas evolution during deprotection. By integrating the principles of hazard assessment, engineering controls, and robust experimental design, researchers can confidently and safely leverage these versatile building blocks in the pursuit of scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. nj.gov [nj.gov]
- 17. benchchem.com [benchchem.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. peptide.com [peptide.com]
- 20. fishersci.se [fishersci.se]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. biosynce.com [biosynce.com]
Methodological & Application
Introduction: Strategic Synthesis of a Key Pharmaceutical Building Block
An Application Note for the Synthesis of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products. Functionalized piperidine derivatives, such as this compound, are highly valuable intermediates in drug discovery. The presence of a quaternary center at the 3-position, bearing both an ethyl group and an ester, provides a synthetically versatile handle for the construction of complex molecular architectures.[1]
This document provides a detailed protocol for the synthesis of this compound via α-alkylation of its precursor, Ethyl 1-Boc-piperidine-3-carboxylate. We will delve into the mechanistic rationale behind the chosen reagents and conditions, present a step-by-step experimental procedure, and outline the necessary characterization and safety protocols. This guide is designed to be a self-validating system, providing the scientific reasoning to empower researchers to execute the synthesis successfully and troubleshoot effectively.
Synthetic Strategy: The Logic of Controlled Enolate Alkylation
The core transformation is the formation of a new carbon-carbon bond at the α-position to the ester carbonyl on the piperidine ring. This is achieved through a classic enolate alkylation reaction.
The Causality Behind Experimental Choices:
-
Starting Material Selection : We begin with Ethyl 1-Boc-piperidine-3-carboxylate.[1] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. It is stable under the strongly basic conditions required for the reaction but can be readily removed later under acidic conditions if needed. Its steric bulk also influences the conformation of the piperidine ring.
-
Base Selection - The Critical Role of LDA : To deprotonate the α-carbon, a very strong base is required. However, common bases like sodium hydroxide or alkoxides are insufficiently strong and can promote side reactions like ester saponification. The base of choice is Lithium diisopropylamide (LDA) .[2][3]
-
High Basicity : The conjugate acid of LDA, diisopropylamine, has a pKa of approximately 35, making LDA an exceptionally strong base capable of quantitatively and irreversibly deprotonating the α-proton of the ester (pKa ~25).[3]
-
Non-Nucleophilic Nature : LDA is sterically hindered due to its two bulky isopropyl groups.[3] This bulk prevents it from acting as a nucleophile and attacking the electrophilic ester carbonyl, a common side reaction with smaller, strong bases.
-
Kinetic Control : The use of LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate, which is the less thermodynamically stable but more rapidly formed product.[2][4]
-
-
Electrophile : Iodoethane (ethyl iodide) is selected as the ethyl source. Iodide is an excellent leaving group, facilitating a rapid and efficient SN2 reaction with the nucleophilic enolate.[2][4]
-
Reaction Conditions : The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., Argon) at low temperature (-78 °C). Both LDA and the resulting lithium enolate are extremely sensitive to protic sources like water, which would instantly quench the reaction. The low temperature is essential to prevent decomposition of the base and minimize side reactions.[2]
Reaction Mechanism:
The synthesis proceeds in two main steps:
-
Enolate Formation : LDA abstracts the acidic α-proton from the C3 position of Ethyl 1-Boc-piperidine-3-carboxylate to form a lithium enolate intermediate.
-
SN2 Alkylation : The nucleophilic enolate attacks the iodoethane in a backside SN2 displacement, forming the new carbon-carbon bond and yielding the final product.
Caption: Reaction scheme for the α-alkylation of Ethyl 1-Boc-piperidine-3-carboxylate.
Quantitative Data Summary
For a typical laboratory scale synthesis (e.g., 10 mmol scale):
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | CAS Number |
| Ethyl 1-Boc-piperidine-3-carboxylate | C₁₃H₂₃NO₄ | 257.33 | 10.0 | 1.0 | 2.57 g | 191599-51-6 |
| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 11.0 | 1.1 | 5.5 mL (2.0 M sol) | 4111-54-0 |
| Iodoethane | C₂H₅I | 155.97 | 12.0 | 1.2 | 0.83 mL (d=1.95) | 75-03-6 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~100 mL | 109-99-9 |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | - | - | ~50 mL | 12125-02-9 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~150 mL | 141-78-6 |
Detailed Experimental Protocol
Safety First: This procedure involves highly reactive and hazardous materials. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves. A dry powder fire extinguisher should be accessible.
1. Reaction Setup and Inert Atmosphere: a. Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet adapter, and a low-temperature thermometer. b. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). This ensures all moisture is removed.
2. Enolate Formation: a. To the dried flask, add Ethyl 1-Boc-piperidine-3-carboxylate (2.57 g, 10.0 mmol). b. Add anhydrous tetrahydrofuran (THF, ~80 mL) via syringe to dissolve the starting material. c. Cool the flask to -78 °C using a dry ice/acetone bath. d. Once the internal temperature is stable at -78 °C, slowly add the LDA solution (5.5 mL of 2.0 M solution in THF/heptane/ethylbenzene, 11.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. e. Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete formation of the enolate.
3. Alkylation Step: a. While maintaining the temperature at -78 °C, add iodoethane (0.83 mL, 12.0 mmol) dropwise via syringe. b. Stir the reaction mixture at -78 °C for 2 hours. c. After 2 hours, remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature. Stir overnight (approx. 12-16 hours).
4. Work-up and Extraction: a. Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL). b. Transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water. e. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification and Characterization: a. The resulting crude oil should be purified by flash column chromatography on silica gel. b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%). c. Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify the product. d. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless or pale yellow oil. e. Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
References
Definitive Structural Characterization of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This technical guide provides a detailed framework for the unambiguous structural characterization of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, a key building block in modern medicinal chemistry. Piperidine scaffolds are prevalent in numerous pharmaceuticals, and their precise functionalization is critical for achieving desired biological activity.[1][2][3] This document outlines optimized protocols for high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Beyond presenting procedural steps, this guide explains the rationale behind experimental choices and data interpretation strategies, focusing on the unique spectroscopic signatures imparted by the N-Boc protecting group and the quaternary stereocenter.
Introduction: The Significance of a Substituted Piperidine Building Block
This compound is a valuable synthetic intermediate. Its structure combines three key features:
-
The Piperidine Core: A saturated heterocycle fundamental to the structure of many CNS-active drugs and other therapeutics.[1]
-
The N-Boc Group: A tert-butyloxycarbonyl protecting group that modulates the reactivity of the piperidine nitrogen, essential during multi-step synthetic campaigns. Its presence also introduces distinct conformational and spectroscopic behaviors.
-
A Quaternary Center (C3): The substitution at the 3-position with both an ethyl and an ethyl carboxylate group creates a stereochemically complex and sterically hindered center, often crucial for orienting pharmacophores in three-dimensional space.
Accurate and comprehensive characterization of such intermediates is a non-negotiable checkpoint in drug discovery and development to ensure the fidelity of subsequent synthetic transformations and the purity of final active pharmaceutical ingredients (APIs). This note provides the definitive analytical workflow for this purpose.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's basic properties.
![]() |
Figure 1. Chemical structure of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₇NO₄ |
| Molecular Weight | 285.38 g/mol |
| Exact Mass | 285.1940 Da |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
Electrospray Ionization (ESI) is the premier technique for analyzing moderately polar, thermally labile molecules like the title compound. When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF), it provides exact mass measurements, which serve as a powerful tool for confirming the elemental formula.
Causality Behind the Protocol: Why ESI+?
The piperidine nitrogen, although protected, can be protonated under the acidic conditions typically used in ESI mobile phases (e.g., containing 0.1% formic acid). This makes the molecule readily detectable in positive ion mode ([M+H]⁺), which generally offers high sensitivity for amines.
Characteristic Fragmentation of the N-Boc Group
The N-Boc group is known for its predictable fragmentation pathways under Collision-Induced Dissociation (CID), providing a robust secondary validation of the structure.[4][5] The most common fragmentation events involve the loss of neutral molecules from the tert-butyl moiety.[6]
}
Figure 2. Primary ESI-MS/MS fragmentation pathways for the N-Boc group.
Protocol 3.1: ESI-TOF HRMS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to create a 1 mg/mL stock solution.[4] Dilute this stock solution to a final concentration of 1-5 µg/mL using the initial mobile phase.
-
Instrumentation & Conditions:
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF (or equivalent).
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3500 V.
-
Drying Gas (N₂): 8 L/min at 325 °C.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: 100-500 m/z.
-
Acquisition Rate: 2 spectra/s.
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire data to determine the exact mass of the parent ions.
-
MS/MS (CID): Perform data-dependent acquisition, selecting the [M+H]⁺ ion for fragmentation with a collision energy of 10-20 eV to observe the characteristic losses.
-
Expected Data Summary
| Ion Species | Calculated Exact Mass (Da) | Observed Mass (Da) | Description |
| [M+H]⁺ | 286.2013 | Within 5 ppm | Protonated molecule |
| [M+Na]⁺ | 308.1832 | Within 5 ppm | Sodium adduct |
| MS/MS Fragments of [M+H]⁺ | |||
| [M+H - C₄H₈]⁺ | 230.1387 | Within 5 ppm | Loss of isobutylene |
| [M+H - C₅H₉O₂]⁺ | 186.1383 | Within 5 ppm | Loss of the entire Boc group |
Nuclear Magnetic Resonance (NMR) for Unambiguous Structure Elucidation
While HRMS confirms the formula, NMR spectroscopy provides the definitive atom-by-atom connectivity and conformational information. For N-Boc protected piperidines, one must be cognizant of the potential for rotamers (rotational isomers) arising from the restricted rotation around the N-C(O) amide bond. This can lead to signal broadening or even the appearance of two distinct sets of signals for the piperidine ring protons and carbons at room temperature.[7][8]
}
Figure 3. Logical workflow for NMR-based structural elucidation.
Protocol 4.1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (0 ppm). Chloroform is an excellent choice as it is a common solvent for organic molecules and its residual proton signal (δ ≈ 7.26 ppm) typically does not interfere with signals from the analyte.[9]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Proton-decoupled carbon experiment.
-
¹H-¹H COSY: To establish proton-proton coupling networks.
-
¹H-¹³C HSQC: To correlate protons with their directly attached carbons.
-
Predicted NMR Data and Interpretation
The following tables summarize the predicted chemical shifts and assignments. These are based on established values for similar N-Boc piperidine structures and general chemical shift theory.[10][11][12]
Table 4.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Protons | Multiplicity | Approx. δ (ppm) | COSY Correlations | Rationale & Expert Notes |
| a | 9H | s | 1.45 | - | Boc Group: Classic sharp singlet for the nine equivalent methyl protons. Its presence is a primary indicator of successful protection. |
| b | 3H | t | 1.25 | c | Ethyl Ester (CH₃): Triplet due to coupling with the two 'c' protons. |
| c | 2H | q | 4.15 | b | Ethyl Ester (OCH₂): Quartet coupled to 'b'. Deshielded by the adjacent oxygen. |
| d | 3H | t | 0.90 | e | C3-Ethyl (CH₃): Upfield triplet, typical for an alkyl chain terminus. |
| e | 2H | q | 1.75 | d | C3-Ethyl (CH₂): Diastereotopic protons, may appear as a complex multiplet rather than a clean quartet. |
| f, g | 4H | m | 3.0 - 3.8 | h, i | Piperidine (C2, C6): Most deshielded ring protons due to proximity to nitrogen. Often broad or split due to N-Boc rotamers. |
| h, i | 4H | m | 1.5 - 2.0 | f, g | Piperidine (C4, C5): Complex, overlapping multiplets in the aliphatic region. COSY is essential for assignment. |
Table 4.2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Approx. δ (ppm) | HSQC Correlation | Rationale & Expert Notes |
| C=O (Ester) | 174.5 | - | Ester carbonyl, typically downfield. |
| C=O (Boc) | 155.0 | - | Carbamate carbonyl, characteristic chemical shift. |
| C(CH₃)₃ (Boc) | 79.5 | - | Quaternary carbon of the Boc group. |
| OCH₂ (Ester) | 61.0 | c | Deshielded by the ester oxygen. |
| C3 (Quaternary) | 48.0 | - | The key quaternary center. Will be a weak signal. |
| C2, C6 (Ring) | 40 - 45 | f, g | Deshielded by nitrogen. May show two signals or be broad due to rotamers. |
| CH₂ (C3-Ethyl) | 30.0 | e | Aliphatic methylene. |
| (CH₃)₃ (Boc) | 28.5 | a | The three equivalent methyl carbons of the Boc group. |
| C4, C5 (Ring) | 22 - 28 | h, i | Aliphatic carbons of the piperidine ring. |
| CH₃ (Ester) | 14.2 | b | Aliphatic methyl. |
| CH₃ (C3-Ethyl) | 8.5 | d | Upfield alkyl methyl carbon. |
Using 2D NMR to Validate the Structure:
-
COSY: The COSY spectrum acts as a roadmap of the proton connections. It will clearly show a correlation between the ethyl ester protons (b ↔ c ) and the C3-ethyl protons (d ↔ e ). Crucially, it will also reveal the coupling network around the piperidine ring, connecting the protons at C2/C6 to those at C4/C5, confirming the integrity of the heterocyclic core.
-
HSQC: This experiment is the final piece of the puzzle, definitively linking each proton signal to its corresponding carbon. For example, the singlet at ~1.45 ppm (a ) will correlate to the carbon signal at ~28.5 ppm, confirming the Boc-methyl assignment. This cross-verification between ¹H and ¹³C data is the hallmark of a self-validating protocol.[13]
Conclusion
The structural identity and purity of this compound can be confirmed with high confidence by employing the synergistic analytical techniques of High-Resolution Mass Spectrometry and a comprehensive suite of NMR experiments. HRMS validates the elemental composition via exact mass measurement, while the characteristic fragmentation of the N-Boc group provides initial structural confirmation. The subsequent application of 1D and 2D NMR spectroscopy allows for the complete assignment of all proton and carbon signals, verifying the atomic connectivity and the integrity of the piperidine scaffold. This rigorous, multi-faceted approach ensures that this critical building block meets the stringent quality standards required for progression in pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.washington.edu [chem.washington.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. rsc.org [rsc.org]
- 12. yeditepejhs.org [yeditepejhs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Central Nervous System (CNS) Agents
Introduction: Navigating the Ultimate Challenge in Medicinal Chemistry
The development of therapeutics for Central Nervous System (CNS) disorders, which include devastating conditions like Alzheimer's disease, Parkinson's disease, and major depression, represents one of the most significant challenges in modern medicine.[1] The global burden of these neurological disorders is immense and continues to grow with an aging population.[1] Despite substantial research, the success rate for CNS drug development is dauntingly low, with failure rates often exceeding 90%.[2] A primary reason for this high attrition rate is the formidable biological fortress protecting the brain: the Blood-Brain Barrier (BBB).[2][3]
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[2][4] This barrier is characterized by tight junctions between endothelial cells and the presence of active efflux transporters, which effectively block over 98% of small-molecule drugs from entering the brain.[2][5] Therefore, the synthetic chemist's challenge is not merely to create a potent molecule, but to engineer a molecule with a very specific set of physicochemical properties that grant it a "key" to unlock this gate. This guide details modern synthetic strategies that provide the precision and control necessary to craft such keys.
Caption: Logical relationship between CNS synthesis challenges and modern solutions.
Section 1: Foundational Principles of CNS Agent Design
Success in CNS drug synthesis begins long before the first flask is charged. It starts with a deep understanding of the molecular properties that govern BBB permeation. The causality behind nearly every synthetic choice is to balance biological potency with a tightly constrained set of physicochemical parameters.
Multi-Parameter Optimization (MPO) for CNS Lead-Likeness: A now-standard practice in the field is the use of MPO scores to assess the "CNS-likeness" of a potential therapeutic.[6] This approach calculates a desirability score based on several key molecular properties. While specific parameters may vary, they generally focus on the properties listed in the table below. The goal is to guide synthetic strategy toward molecular scaffolds that are more likely to yield compounds with favorable experimental properties.[7]
Table 1: Generally Accepted Physicochemical Property Guidelines for CNS Drugs
| Parameter | Desired Range | Rationale for CNS Penetration |
|---|---|---|
| Molecular Weight (MW) | < 450 Da | Smaller molecules more readily diffuse across the BBB.[8] |
| Lipophilicity (cLogP) | 2 - 4 | A balance is critical; too low and the molecule won't enter the lipid membrane, too high and it may be retained in the membrane or be a substrate for efflux pumps.[8][9] |
| Topological Polar Surface Area (TPSA) | < 70-90 Ų | High polarity, largely driven by hydrogen bond donors/acceptors, is detrimental to passive diffusion across the BBB.[8] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Minimizing HBDs reduces polarity and the energy penalty of desolvation required to enter the lipid barrier.[8] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBDs, this helps control overall polarity. |
| pKa of Basic Center | < 8.5 | A strong basic center (pKa > 9) leads to high ionization at physiological pH, trapping the molecule in the periphery and preventing BBB crossing.[6] |
Section 2: Modern Synthetic Strategies and Protocols
To meet the stringent design criteria for CNS agents, chemists have increasingly turned to advanced synthetic technologies that offer superior control, efficiency, and access to novel chemical space.
A. Flow Chemistry: Enhancing Safety and Scalability
Application Note: Flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a transformative technology in pharmaceutical synthesis.[10] Its advantages are particularly acute for CNS drug development. Many essential reactions for building complex heterocyclic scaffolds, common in CNS agents, involve hazardous intermediates (e.g., azides, diazo compounds) or highly exothermic processes.[11][12] Flow reactors minimize the volume of these hazardous materials present at any given moment, drastically improving safety.[11] Furthermore, the precise control over temperature, pressure, and residence time allows for optimization of reaction conditions that can lead to higher yields and purities, which is critical when navigating a multi-step synthesis.[13][14] This technology has been pivotal in streamlining the production of APIs for CNS disorders such as anxiety and depression.[11]
Caption: Workflow for a telescoped two-step synthesis using flow chemistry.
Protocol 1: Flow Synthesis of an Aryl Azide Intermediate Causality: Aryl azides are versatile precursors for triazoles and other heterocycles found in CNS agents. Their synthesis can be hazardous in batch due to the thermal instability of sodium azide and the potential for explosive intermediates. This flow protocol mitigates these risks.[12]
-
System Preparation:
-
Assemble a flow chemistry system consisting of two pumps, a T-mixer, a heated PFA tube reactor (e.g., 10 mL volume), and a back pressure regulator (set to 100 psi).
-
Prime Pump A with Dimethyl Sulfoxide (DMSO).
-
Prime Pump B with DMSO.
-
-
Reagent Preparation:
-
Solution A: Dissolve the starting aryl bromide (1.0 mmol) in 10 mL of DMSO.
-
Solution B: Carefully dissolve sodium azide (NaN₃, 1.5 mmol) in 10 mL of DMSO. Caution: Sodium azide is highly toxic.
-
-
Reaction Execution:
-
Set the reactor temperature to 120 °C.
-
Set the flow rate for Pump A to 0.5 mL/min.
-
Set the flow rate for Pump B to 0.5 mL/min. The combined flow rate is 1.0 mL/min, resulting in a residence time of 10 minutes in the 10 mL reactor.
-
Begin pumping both solutions simultaneously into the T-mixer.
-
-
Work-up and Collection:
-
Collect the initial 10 mL of output as waste to allow the system to reach a steady state.
-
Collect the product stream into a flask containing 50 mL of water.
-
Upon completion, flush the system with pure DMSO.
-
The aryl azide product will precipitate from the aqueous solution. Collect the solid by filtration, wash with water, and dry under vacuum.
-
B. Photoredox Catalysis: Accessing Novel Chemical Transformations
Application Note: Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the formation of complex bonds under exceptionally mild conditions.[15][16] This is particularly valuable in the late-stage functionalization of intricate molecules, a common requirement in lead optimization for CNS drug candidates.[15] Traditional cross-coupling methods often require harsh conditions that are incompatible with the sensitive functional groups present in many CNS scaffolds. Photoredox catalysis, by contrast, uses light to generate highly reactive radical intermediates from stable precursors, allowing for transformations like C-H functionalization, decarboxylative coupling, and trifluoromethylation at or near room temperature.[17] This provides access to novel chemical vectors and allows for the diversification of core scaffolds in ways that were previously impractical.
Caption: A general oxidative quenching cycle in photoredox catalysis.
Protocol 2: Photoredox-Mediated Decarboxylative Alkylation Causality: This protocol allows for the coupling of a carboxylic acid (a common and stable functional group) with an electron-deficient alkene, forming a C-C bond. This is a powerful method for adding complexity to a molecule without resorting to organometallic reagents.
-
System Preparation:
-
Select a reaction vessel (e.g., a 10 mL borosilicate vial) equipped with a magnetic stir bar.
-
Prepare a blue LED light source (e.g., 450 nm) with a cooling fan to maintain room temperature.
-
-
Reagent Preparation:
-
In the reaction vial, add the N-alkoxyphthalimide ester derived from the carboxylic acid (0.2 mmol), the electron-deficient alkene (e.g., an acrylate, 0.4 mmol), and the photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Add 2 mL of a degassed solvent (e.g., Dimethylformamide, DMF).
-
-
Reaction Execution:
-
Seal the vial with a cap containing a septum.
-
Degas the reaction mixture by bubbling argon through it for 15 minutes. This is crucial as oxygen can quench the excited state of the photocatalyst.
-
Place the vial in the light source apparatus and begin stirring.
-
Irradiate the mixture with the blue LEDs for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkylated product.
-
C. Enzymatic Synthesis: Mastering Chirality
Application Note: Chirality is a paramount consideration in CNS drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[18] Biocatalysis, using isolated enzymes or whole microorganisms, offers unparalleled stereoselectivity for the synthesis of enantiomerically pure molecules.[19][20] Enzyme-catalyzed reactions proceed under mild, aqueous conditions, which is a key advantage of green chemistry.[18] For CNS agents, biocatalysis is frequently employed for the kinetic resolution of racemic alcohols and amines or for the asymmetric reduction of prochiral ketones to produce single-enantiomer building blocks.[20][21] These chiral intermediates are essential for constructing many modern CNS therapeutics.
Caption: Principle of enzymatic kinetic resolution.
Protocol 3: Ketoreductase (KRED) Mediated Asymmetric Reduction of a Prochiral Ketone Causality: Chiral alcohols are privileged building blocks for CNS agents. This protocol uses a ketoreductase enzyme and a cofactor recycling system (glucose/GDH) to produce a single enantiomer of a secondary alcohol from a prochiral ketone with high enantiomeric excess (>99% ee).[20]
-
System Preparation:
-
In a temperature-controlled reaction vessel (e.g., a jacketed 100 mL flask) with overhead stirring, add 50 mL of a potassium phosphate buffer (100 mM, pH 7.0).
-
-
Reagent Preparation & Reaction Execution:
-
To the buffer, add D-glucose (1.5 eq.), NADP⁺ (0.01 eq.), and the prochiral ketone substrate (1.0 eq., e.g., 10 mmol).
-
Add the Glucose Dehydrogenase (GDH) for cofactor recycling (e.g., 10 mg).
-
Add the ketoreductase (KRED) enzyme (e.g., 20 mg of a commercially available KRED).
-
Adjust the pH to 7.0 using 1M NaOH if necessary.
-
Stir the reaction at 30 °C. Monitor the conversion of the ketone by HPLC or GC. The reaction is typically complete within 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, add an equal volume of an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Stir vigorously for 15 minutes to extract the product.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice more.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral alcohol can be further purified by column chromatography if necessary.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
-
Table 2: Representative Data from KRED-Mediated Reduction
| Substrate | Enzyme | Time (h) | Conversion (%) | Product ee (%) |
|---|---|---|---|---|
| Acetophenone | KRED-101 | 24 | >99 | >99.5 (S) |
| 2-Chloroacetophenone | KRED-NADH-110 | 18 | 98 | >99.5 (R) |
Conclusion
The synthesis of central nervous system agents is a discipline defined by its constraints. The immutable challenge of the blood-brain barrier dictates that successful drug candidates must possess a highly optimized balance of physicochemical properties. As this guide illustrates, modern synthetic methodologies provide the necessary tools to meet this challenge. Flow chemistry offers a safer and more scalable path to key intermediates, photoredox catalysis unlocks novel and mild bond-forming strategies for late-stage functionalization, and enzymatic synthesis provides unparalleled control over the critical aspect of chirality. By integrating these powerful techniques with a foundational understanding of BBB transport principles, researchers and drug development professionals can more effectively and efficiently navigate the complex path toward novel and impactful CNS therapeutics.
References
- 1. Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology [informaconnect.com]
- 2. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Traversing the Blood–Brain Barrier: Challenges and Opportunities - Enabling Novel Treatments for Nervous System Disorders by Improving Methods for Traversing the Blood–Brain Barrier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives [sciexplor.com]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Chemistry in Drug Discovery • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 11. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sensordots.org [sensordots.org]
- 14. syrris.com [syrris.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Organic synthesis using photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. jocpr.com [jocpr.com]
- 20. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate as a Chiral Building Block in Modern Drug Discovery
Introduction: The Imperative of Chirality in Medicinal Chemistry
In the landscape of contemporary drug development, the stereochemical architecture of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities, with one enantiomer potentially eliciting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Chiral building blocks, pre-functionalized scaffolds with defined stereochemistry, are invaluable assets in this endeavor, offering an efficient and reliable means to introduce stereogenic centers into complex target molecules.[1]
Among the vast arsenal of chiral synthons, substituted piperidines hold a privileged position due to their prevalence in a wide array of bioactive natural products and synthetic pharmaceuticals.[2] The piperidine ring system provides a versatile three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity. This application note delves into the utility of a particularly valuable chiral building block: Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate . The presence of a quaternary stereocenter at the C3 position, along with orthogonal protecting groups (Boc on the nitrogen and an ethyl ester), makes this molecule a highly versatile intermediate for the synthesis of complex, chiral piperidine-containing drug candidates.
This guide will provide a comprehensive overview of the properties, synthesis, and, most importantly, the practical applications of this chiral building block. We will explore key chemical transformations with detailed, field-tested protocols, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇NO₄ | N/A |
| Molecular Weight | 285.38 g/mol | N/A |
| Appearance | Colorless to pale yellow oil or solid | [1] |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, etc.) | General Knowledge |
| Storage | Store in a cool, dry place away from incompatible materials. Recommended to store under an inert atmosphere. | General Knowledge |
Note on Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of the Chiral Building Block
The asymmetric synthesis of 3,3-disubstituted piperidines is a non-trivial synthetic challenge. While a detailed exposition of all synthetic routes is beyond the scope of this note, a common conceptual approach involves the stereoselective functionalization of a pre-existing piperidine or dihydropyridine scaffold.
A representative synthetic workflow for obtaining the chiral title compound is depicted below. This often involves an initial enantioselective process, such as a catalytic asymmetric reaction, to establish the crucial C3 stereocenter.
Caption: Conceptual workflow for the synthesis of the chiral building block.
Core Applications and Experimental Protocols
The synthetic utility of this compound stems from the ability to selectively manipulate its functional groups. The Boc group provides robust protection for the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions. The ethyl ester, on the other hand, is amenable to hydrolysis, reduction, and conversion to amides.
Protocol 1: Saponification of the Ethyl Ester
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, opening the door to a wide range of subsequent reactions, most notably amide bond formation.
Causality: The choice of a mild base like lithium hydroxide is crucial to prevent potential side reactions, such as epimerization at the chiral center or cleavage of the Boc protecting group, which can be labile to harsh basic conditions. The use of a mixed solvent system (THF/water or MeOH/water) ensures the solubility of both the starting material and the inorganic base.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (1.5-2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-ethylpiperidine-3-carboxylic acid.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Bond Formation
With the carboxylic acid in hand, the synthesis of amides is readily achievable using standard peptide coupling reagents. This is a critical step in the synthesis of many pharmaceutical agents, including DPP-4 inhibitors.[3][4]
Causality: The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) is essential for activating the carboxylic acid towards nucleophilic attack by the amine. An organic base, typically diisopropylethylamine (DIPEA), is added to neutralize the acidic byproducts of the reaction and to deprotonate the amine if it is used as a salt.
Experimental Protocol (using HATU):
-
Dissolution: Dissolve 1-Boc-3-ethylpiperidine-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.0-1.2 equiv), HATU (1.1-1.2 equiv), and DIPEA (2.0-3.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Caption: Workflow for the synthesis of amide derivatives.
Protocol 3: Reduction of the Ethyl Ester to a Primary Alcohol
Reduction of the ester functionality to a primary alcohol provides another avenue for diversification of the chiral building block, allowing for the introduction of new linkers or pharmacophoric elements.
Causality: Strong reducing agents like lithium aluminum hydride (LAH) are effective for this transformation but can sometimes lead to side reactions. A milder and often more convenient alternative is the use of sodium borohydride in the presence of a Lewis acid or in a protic solvent at elevated temperatures. The procedure described in patent CN1554648A for the reduction of heterocyclic carboxylic acid esters using sodium borohydride in methanol can be adapted.[5]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable alcohol solvent, such as methanol or ethanol.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) portion-wise (2.0-4.0 equiv). The addition may be exothermic, so it is advisable to cool the reaction mixture in an ice bath.
-
Reaction Monitoring: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude (1-Boc-3-ethyl-3-piperidinyl)methanol by silica gel column chromatography.
Protocol 4: Deprotection of the Boc Group
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the piperidine nitrogen. This free amine can then be subjected to further functionalization, such as N-alkylation or acylation.
Causality: The tert-butoxycarbonyl (Boc) group is specifically designed to be stable to a wide range of reaction conditions but labile to strong acids. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and can be easily removed. The use of a scavenger, such as triethylsilane or anisole, is sometimes included to trap the reactive tert-butyl cation that is formed, preventing potential side reactions with sensitive functional groups.
Experimental Protocol:
-
Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Acid: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) (5-10 equiv).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting product is the TFA salt of the deprotected piperidine. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate or an amine base like triethylamine).
-
Extract the product into an organic solvent, dry, and concentrate.
-
-
Purification: The product can be purified by chromatography or crystallization if necessary.
Applications in Drug Discovery: A Case Study Perspective
The strategic use of chiral piperidine building blocks is evident in the synthesis of numerous marketed drugs and clinical candidates. For instance, the core of the PARP inhibitor Niraparib features a chiral piperidine moiety.[6] While the exact substitution pattern differs, the synthetic strategies employed highlight the importance of controlling the stereochemistry of the piperidine ring. The protocols outlined in this application note provide the fundamental transformations necessary to incorporate a building block like this compound into such complex synthetic targets.
Conclusion
This compound represents a highly valuable and versatile chiral building block for modern drug discovery. Its pre-defined stereochemistry at a quaternary center, coupled with the presence of orthogonally protected functional groups, provides a powerful tool for the efficient and stereocontrolled synthesis of complex piperidine-containing molecules. The protocols detailed in this application note for key chemical transformations—saponification, amide coupling, reduction, and deprotection—serve as a practical guide for researchers and scientists. By understanding the causality behind these experimental choices, drug development professionals can confidently leverage this and similar chiral building blocks to accelerate the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents [patents.google.com]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate via Flash Column Chromatography
Abstract
This document provides a comprehensive guide and detailed protocol for the purification of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, a key substituted piperidine intermediate in pharmaceutical synthesis.[1] The purity of such building blocks is paramount for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).[2] This application note details a robust methodology using normal-phase flash column chromatography on silica gel, a technique that separates the target compound from process-related impurities based on polarity.[3] We emphasize a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to ensure a self-validating and efficient purification workflow.
Introduction and Principle of Separation
This compound is a sterically hindered, Boc-protected amino acid ester. The tert-butoxycarbonyl (Boc) protecting group imparts significant non-polar character to the molecule, making it well-suited for purification via normal-phase chromatography.[4]
The separation principle relies on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).[3] Silica gel, with its surface silanol (Si-OH) groups, provides a polar surface.
-
Polar Impurities: Unreacted starting materials or more polar by-products will have stronger interactions (e.g., hydrogen bonding) with the silica gel and will elute more slowly.
-
Target Compound: The target compound, having intermediate polarity, will have moderate interaction and elute at a predictable rate.
-
Non-polar Impurities: Less polar by-products will have minimal interaction with the stationary phase and will elute quickly, often with the solvent front.
By systematically increasing the polarity of the mobile phase (gradient elution), a refined separation can be achieved, isolating the target compound with high purity.
Compound Profile and Potential Impurities
A successful purification strategy requires an understanding of the target molecule's properties and the potential impurities that may be present in the crude reaction mixture.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₅H₂₇NO₄ | Calculated |
| Molecular Weight | 285.38 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | Inferred from similar compounds like Ethyl (S)-N-Boc-piperidine-3-carboxylate, which can be a solid or liquid.[5][6] |
| Polarity | Moderately polar, with a significant non-polar character due to the Boc and ethyl groups. | The ester and carbamate groups provide polarity, while the alkyl chains provide non-polar character. |
| XLogP3 | ~2.5 - 3.5 (Estimated) | Increased from the ~1.8 value of Ethyl 1-Boc-3-piperidinecarboxylate due to the additional ethyl group.[7] |
Common Process-Related Impurities:
-
Unreacted Starting Material: e.g., Ethyl 1-Boc-piperidine-3-carboxylate (lacks the 3-ethyl group). This impurity is more polar than the product.
-
Deprotected Compound: Ethyl 3-ethylpiperidine-3-carboxylate. This free amine is significantly more polar and may streak or remain on the silica gel baseline without a polar or basic modifier in the eluent.[8]
-
Over-reaction By-products: Depending on the synthesis, other non-polar by-products could be present.
-
Reagents and Solvents: Residual reagents or high-boiling point solvents from the reaction.
Part 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing the entire crude sample to a column, TLC must be used to determine the optimal mobile phase composition. This is the most critical step for a successful separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, with good separation from all impurities.[9]
Protocol: TLC Analysis
-
Prepare TLC Plate: Draw a light pencil line approximately 1 cm from the bottom of a silica gel TLC plate. This is the origin.[10]
-
Spot Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the origin. If available, spot the starting material and a pure sample of the product as references.
-
Prepare Developing Chambers: Use beakers or dedicated TLC chambers with lids. Add a small amount (~0.5 cm depth) of different test solvent systems. A piece of filter paper can be added to saturate the chamber atmosphere, leading to better chromatogram development.[11]
-
Screen Solvents: Start with a low-polarity mobile phase and gradually increase the polarity. A common starting point for compounds of this type is a mixture of hexanes (or heptane) and ethyl acetate (EtOAc).
| Test System (Hexanes:EtOAc) | Observation | Interpretation |
| 95:5 | All spots remain at the origin (Rf ≈ 0). | Solvent is not polar enough. |
| 90:10 | Product spot has an Rf of ~0.1. Impurities are not resolved. | Polarity is still too low. |
| 85:15 | Product spot has an Rf of ~0.3. A baseline spot (polar impurity) and a higher spot (non-polar impurity) are well-separated. | This is a promising system for the column. |
| 70:30 | Product spot has an Rf of ~0.6. Separation from the non-polar impurity is reduced. | Solvent is too polar; elution will be too fast on the column. |
-
Visualization: After developing, dry the plate and visualize the spots.
-
UV Light: If the compounds are UV-active, they will appear as dark spots under a UV lamp (254 nm).[10]
-
Chemical Staining: If not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) dip is excellent for general visualization. For the deprotected amine impurity, a ninhydrin stain will produce a characteristic purple or brown spot.
-
Part 2: Preparative Purification Protocol
Once an optimal solvent system is identified (e.g., 85:15 Hexanes:EtOAc), the preparative column can be run.
Workflow for Column Chromatography Purification
Caption: Overall workflow for purification.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, e.g., 230-400 mesh)
-
Hexanes or Heptane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and visualization reagents
Step-by-Step Methodology
-
Column Preparation:
-
Select Column Size: For every 1 g of crude material, use approximately 50-100 g of silica gel. The choice depends on the difficulty of the separation.[12]
-
Pack the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).
-
In a separate beaker, create a slurry of the required silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column. Use gentle tapping or air pressure to pack the silica bed evenly, avoiding air bubbles.[3]
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.
-
-
-
Sample Loading:
-
Decision Point: The loading method depends on the sample's solubility.
Caption: Decision tree for sample loading method.
-
Wet Loading: Dissolve the crude material in the minimum amount of the initial mobile phase. Carefully pipette this solution onto the top of the silica bed. Drain the solvent until the sample is adsorbed onto the silica.[13]
-
Dry Loading: Dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[12][13]
-
-
Elution and Fraction Collection:
-
Carefully add a layer of sand on top of the sample to prevent disturbance.
-
Fill the column with the initial mobile phase (e.g., 90:10 Hexanes:EtOAc).
-
Apply gentle air pressure to begin elution at a steady drip rate.
-
Gradient Elution: Start with a less polar solvent mixture than the one that gave the ideal Rf. For an ideal TLC Rf in 85:15, you might start the column with 95:5 or 90:10 Hexanes:EtOAc.
-
Systematically increase the polarity of the mobile phase. For example:
-
2 column volumes of 90:10 Hexanes:EtOAc
-
4 column volumes of 85:15 Hexanes:EtOAc
-
2 column volumes of 80:20 Hexanes:EtOAc
-
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Part 3: Post-Chromatography Analysis
-
Fraction Analysis: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Pooling: Combine all fractions that contain only the pure target compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: Place the resulting oil or solid under high vacuum to remove residual solvents. Weigh the pure product and calculate the percentage yield.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Solution | Reference |
| Poor Separation / Overlapping Spots | Incorrect mobile phase selected. | Re-optimize the solvent system using TLC. A shallower gradient or isocratic elution may be needed. | [14] |
| Column was overloaded with crude material. | Reduce the amount of sample relative to the silica gel amount. | [15] | |
| Compound Elutes as a Streak (Tailing) | Compound is too polar for the chosen eluent. | Increase the polarity of the mobile phase. For basic compounds (like a deprotected amine), adding a small amount of triethylamine (~0.1-1%) to the eluent can significantly improve peak shape. | [14] |
| Compound is degrading on the acidic silica. | Deactivate the silica gel with a base (like triethylamine) or switch to a different stationary phase like alumina. | [14] | |
| Compound Does Not Elute | Mobile phase is not polar enough. | Drastically increase the polarity of the mobile phase (e.g., switch to a dichloromethane/methanol system). | [16] |
| Cracks in the Silica Bed | Column was packed improperly or ran dry. | Ensure the silica bed is always submerged in solvent. Repack the column if cracking occurs. | [13] |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. (S)-N-Boc-哌啶-3-甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the reproducibility of your synthesis.
The alkylation of Ethyl 1-Boc-piperidine-3-carboxylate at the α-position is a fundamental yet nuanced transformation. Success hinges on precise control over reaction parameters to favor the desired C-alkylation pathway while minimizing common side reactions. This document synthesizes established chemical principles with practical, field-proven insights to address the specific challenges you may encounter.
Reaction Overview and Mechanism
The synthesis is typically achieved via the α-alkylation of Ethyl 1-Boc-piperidine-3-carboxylate. This process involves two primary steps:
-
Enolate Formation: Deprotonation at the carbon alpha to the ester carbonyl using a strong, non-nucleophilic base.
-
Nucleophilic Attack (Alkylation): The resulting enolate attacks an ethylating agent in an SN2 reaction to form the new carbon-carbon bond.
A strong, sterically hindered base like Lithium diisopropylamide (LDA) is essential to quantitatively deprotonate the α-carbon without competing nucleophilic attack on the ester carbonyl.[1][2][3] The reaction is performed at cryogenic temperatures (typically -78 °C) to ensure the stability of the kinetic enolate and prevent side reactions.[1][2]
Caption: General reaction scheme for the α-alkylation.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Category 1: Low or No Conversion of Starting Material
Q: My reaction shows mostly unreacted starting material by TLC and NMR analysis. What are the likely causes?
A: This is a common issue and almost always points to inefficient enolate formation. The primary culprits are related to the base, solvent, and reaction setup.
-
Cause 1: Inactive Base (LDA). LDA is highly sensitive to moisture and air. Commercially purchased LDA can degrade over time, and freshly prepared LDA can be of poor quality if not made correctly.
-
Solution: Use freshly opened, high-quality commercial LDA or titrate your lab-prepared LDA before use (e.g., with menthol and a phenanthroline indicator). Ensure the diisopropylamine used for preparation is rigorously dried.
-
-
Cause 2: Presence of Protic Impurities. Trace amounts of water or other protic impurities in the solvent (THF), starting ester, or glassware will quench the LDA before it can deprotonate your substrate.
-
Solution: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (Argon or Nitrogen). Use a freshly distilled, anhydrous grade solvent from a solvent purification system or from a sealed bottle over molecular sieves. Ensure your starting ester is anhydrous.
-
-
Cause 3: Insufficient Amount of Base. An inadequate amount of base will lead to incomplete deprotonation.
-
Solution: Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material to the enolate.[4]
-
-
Cause 4: Reaction Temperature Too High During Deprotonation. While counterintuitive, if the temperature rises significantly above -78 °C, LDA can begin to decompose or react with the THF solvent.[4]
-
Solution: Maintain a strict cryogenic temperature (-78 °C, acetone/dry ice bath) throughout the base addition and enolate formation period. Add the ester solution dropwise to the cooled LDA solution to dissipate any heat of reaction.
-
Caption: Troubleshooting flowchart for low conversion issues.
Category 2: Significant Byproduct Formation
Q: I'm getting a low yield of my desired product, and my crude NMR shows multiple other species. How can I identify and minimize these byproducts?
A: Byproduct formation suggests that while the enolate is forming, it is participating in undesired reaction pathways. The most common side reactions are Claisen condensation and O-alkylation.
-
Byproduct 1: Claisen Condensation Product. The ester enolate can act as a nucleophile and attack the carbonyl of another molecule of the starting ester. This is more likely if the enolate formation is slow or incomplete, allowing the enolate, base, and starting ester to coexist.
-
Causality: The pKa of the α-proton of an ester is around 25.[5] Incomplete deprotonation leaves a significant concentration of the starting ester available for nucleophilic attack.
-
Solution: To prevent this, add the ester solution slowly to a solution of LDA at -78 °C. This ensures that as soon as the ester is introduced, it is rapidly and quantitatively converted to the enolate, keeping the concentration of the neutral ester low.[5]
-
-
Byproduct 2: O-Alkylation Product. Ester enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[5] While C-alkylation is generally favored with alkyl halides, certain conditions can promote O-alkylation.
-
Causality: The hardness/softness of the electrophile and the nature of the counter-ion influence the regioselectivity. Highly reactive, "hard" electrophiles (e.g., ethyl triflate) and the use of polar aprotic co-solvents like HMPA or DMPU can increase the amount of O-alkylation. The lithium counter-ion from LDA coordinates to the oxygen, sterically hindering O-alkylation and favoring C-alkylation.
-
Solution: Stick with softer electrophiles like ethyl iodide or ethyl bromide. Avoid unnecessary additives unless you have a specific issue with low reactivity. The standard LDA/THF system is well-optimized to favor C-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for this alkylation and why? A1: Lithium diisopropylamide (LDA) is the base of choice. Its pKa of ~36 is high enough to irreversibly and quantitatively deprotonate the ester.[3] Crucially, its bulky isopropyl groups make it a poor nucleophile, preventing it from attacking the ester carbonyl group, a common side reaction with smaller, strong bases like BuLi.[3]
Q2: How critical is the reaction temperature? A2: It is absolutely critical. The reaction must be maintained at -78 °C during enolate formation for two main reasons: 1) It ensures the formation of the kinetic enolate and prevents equilibration to the thermodynamic enolate (less of an issue here, but good practice). 2) It prevents side reactions like the Claisen condensation and the decomposition of LDA.[4][5]
Q3: Can I use a different ethylating agent, like ethyl bromide instead of ethyl iodide? A3: Yes. Both are suitable SN2 electrophiles. Ethyl iodide is generally more reactive than ethyl bromide because iodide is a better leaving group. If you experience a sluggish reaction with ethyl bromide, switching to ethyl iodide may improve the rate and yield.
Q4: How do I ensure my reaction is completely anhydrous? A4:
-
Glassware: Oven-dry (>120 °C) or flame-dry all glassware (flask, syringes, needles) under high vacuum and cool under a positive pressure of inert gas (Argon is preferred as it's heavier than air).
-
Solvents: Use freshly dispensed solvent from a purification system (e.g., Grubbs apparatus) or a new, sealed bottle of anhydrous grade solvent.
-
Reagents: Ensure diisopropylamine is distilled from CaH₂ if preparing LDA. The starting ester should be dried, for example, by dissolving in an organic solvent, drying over MgSO₄, filtering, and removing the solvent under vacuum.
Q5: My starting material is the (S)-enantiomer. Will my product be enantiomerically pure? A5: No. The formation of the enolate involves removing the proton at the C3 stereocenter. This creates a planar, sp²-hybridized intermediate, which destroys the original stereochemical information. The subsequent alkylation can occur from either face of the planar enolate, leading to a racemic mixture of (R)- and (S)-products. To achieve an enantiomerically enriched product, you would need to employ an asymmetric alkylation strategy, for instance, by using a chiral auxiliary.
Optimized Experimental Protocol
This protocol is designed to be a robust, self-validating system for achieving high yields.
Materials:
-
Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (n-BuLi) (1.05 eq), titrated solution in hexanes
-
Ethyl iodide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: In the reaction flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask. Using a syringe, add this solution dropwise to the LDA solution at -78 °C over 15-20 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours. The reaction progress can be monitored by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Key Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Base | LDA (Lithium diisopropylamide) | Strong, non-nucleophilic, sterically hindered base.[3] |
| Equivalents of Base | 1.05 - 1.1 equivalents | Ensures complete deprotonation to the enolate.[4] |
| Solvent | Anhydrous THF | Aprotic, effectively solvates the lithium enolate. |
| Temperature | -78 °C (Dry ice/acetone) | Critical for kinetic control and preventing side reactions.[1][5] |
| Electrophile | Ethyl Iodide (or Ethyl Bromide) | Reactive SN2 substrate; iodide is a better leaving group. |
| Equivalents of Electrophile | 1.2 - 1.5 equivalents | Drives the alkylation reaction to completion. |
| Work-up Quench | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize any remaining enolate/base. |
References
Technical Support Center: Optimizing Reaction Conditions for Boc Protection of Piperidines
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protection of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial synthetic transformation. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common issues, and provide field-proven protocols to ensure the success of your experiments.
Core Principles: The "Why" Behind the "How"
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the piperidine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide, or another added base, then deprotonates the newly formed ammonium salt to yield the N-Boc piperidine.[1][2][3] Understanding this mechanism is fundamental to troubleshooting and optimizing your reaction conditions.
The choice of reagents and conditions is critical and depends on the specific piperidine substrate, particularly its steric hindrance and the presence of other functional groups. The Boc group is valued for its stability in a wide range of chemical conditions, yet it can be readily cleaved under acidic conditions, making it an excellent choice for multi-step syntheses.[4][5][6][7]
Mechanism of Boc Protection
Caption: Mechanism of Boc protection of a primary amine.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you might encounter during the Boc protection of piperidines, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of N-Boc Piperidine
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Reagent Stoichiometry | Ensure at least 1.1 to 1.2 equivalents of Boc₂O are used. For sluggish reactions or substrates with competing nucleophilic sites, increasing the equivalents to 1.5 may be beneficial.[8] |
| Inadequate Base | A base is often used to neutralize the acidic byproduct and drive the reaction forward.[5] For simple piperidines, triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[1] If the starting material is a salt (e.g., hydrochloride), an additional equivalent of base is required. For substrates with poor solubility, using an inorganic base like NaOH or NaHCO₃ in an aqueous or biphasic system can be effective.[8][9] |
| Steric Hindrance | Bulky substituents on the piperidine ring can hinder the approach of the Boc anhydride.[10] In such cases, increasing the reaction temperature (e.g., to 40-50 °C) or using a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can enhance the reaction rate.[8][11] Be cautious, as higher temperatures can also lead to side reactions. |
| Poor Solvent Choice | The solvent should fully dissolve the piperidine substrate. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are common choices for anhydrous conditions.[8] For substrates with low solubility in organic solvents, a mixture of THF and water or dioxane and water can be employed.[8][12] Protic solvents like methanol or ethanol can sometimes accelerate the reaction by forming hydrogen bonds with the Boc anhydride, activating the carbonyl group.[9] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Di-Boc Formation | This can occur with piperazines or other diamines. To favor mono-protection, one amine can be protonated with one equivalent of a strong acid like HCl or trifluoroacetic acid (TFA) before adding the Boc anhydride.[13][14] This effectively "protects" one amine as its salt, allowing the other to react. |
| Reaction with Other Nucleophilic Groups | If the piperidine contains other nucleophilic groups like hydroxyls or thiols, they can also react with Boc₂O. To achieve chemoselectivity for the amine, the reaction should be run at lower temperatures (e.g., 0 °C to room temperature). The higher nucleophilicity of the amine usually allows for its selective protection under these conditions. |
| Urea Formation | In the presence of a base, isocyanate can form as a side product, which then reacts with the starting amine to form a urea derivative.[15] This is more common with less nucleophilic amines. Using milder bases or catalyst-free conditions in aqueous media can mitigate this issue.[15] |
| Degradation of Starting Material or Product | The Boc group is acid-labile.[16] Ensure that all reagents and solvents are free from acidic impurities. If the piperidine substrate itself is unstable under the reaction conditions, consider milder methods, such as those at lower temperatures or with shorter reaction times. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting Boc protection reactions.
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for Boc protection?
Not always. While a base is commonly used to neutralize the acid formed during the reaction, the reaction can proceed without it.[17] In the absence of an external base, the tert-butoxide generated from the decomposition of the leaving group can act as the base.[1] Some protocols even utilize protic solvents like methanol to catalyze the reaction without a base.[9] However, for piperidine salts or to ensure a faster, more complete reaction, a base is generally recommended.
Q2: What is the role of DMAP in Boc protection?
4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[11] It reacts with Boc anhydride to form a more reactive intermediate, which is then more readily attacked by the amine. DMAP is particularly useful for the protection of sterically hindered or electronically deactivated amines where the standard conditions are sluggish. It is typically used in catalytic amounts (1-10 mol%).
Q3: How can I selectively achieve mono-Boc protection of a piperazine?
Selective mono-protection of symmetrical diamines like piperazine can be challenging. A common strategy is to use one equivalent of a strong acid (e.g., HCl or TFA) to form the mono-salt of the piperazine.[13][14] The protonated nitrogen is no longer nucleophilic, allowing the Boc anhydride to react selectively with the free amine.
Q4: My Boc-protected piperidine appears to be degrading upon storage. What are the best storage conditions?
The primary stability concern for Boc-protected piperidines is the acid-lability of the Boc group.[16] Exposure to acidic conditions, even trace amounts in solvents, can lead to deprotection. For long-term storage, it is recommended to store the compound as a solid at low temperatures (e.g., -20°C) and protected from light.[16] Solutions should be prepared fresh whenever possible.
Q5: What are some alternative, milder methods for Boc protection?
For sensitive substrates, several milder or alternative methods have been developed. These include using iodine as a catalyst under solvent-free conditions, or employing water-mediated catalyst-free conditions.[15] These methods can offer high yields and avoid the use of potentially problematic bases or solvents.
Experimental Protocols
Protocol 1: Standard Boc Protection in an Aprotic Solvent
This protocol is a general starting point for the Boc protection of a piperidine derivative.
-
Dissolve the Amine: In a round-bottom flask, dissolve the piperidine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) (to a concentration of approximately 0.2-0.5 M).
-
Add Base: Add triethylamine (TEA) (1.1-1.5 eq) to the stirring solution. If the starting material is a hydrochloride salt, use 2.1-2.5 eq of TEA.
-
Add Boc Anhydride: To the stirring solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.[6]
Protocol 2: Boc Protection in an Aqueous System
This method is particularly useful for piperidine salts or substrates with good water solubility.
-
Prepare Mixture: In a round-bottom flask, dissolve or suspend the piperidine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add Base: Add sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2.0-3.0 eq) to the mixture and stir until it dissolves.
-
Add Boc Anhydride: Add Boc₂O (1.1-1.5 eq) to the vigorously stirring mixture at room temperature.
-
Reaction: Continue to stir vigorously at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC or LC-MS.
-
Work-up: Extract the reaction mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Data Summary: Comparison of Common Bases
| Base | Typical Solvent(s) | Advantages | Considerations |
| Triethylamine (TEA) | DCM, THF, ACN | Good solubility in organic solvents; easily removed in vacuo. | Can sometimes lead to side reactions; unpleasant odor. |
| Diisopropylethylamine (DIPEA) | DCM, THF, ACN | Sterically hindered, non-nucleophilic base; good for sensitive substrates. | Higher boiling point than TEA, more difficult to remove. |
| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water, THF/Water | Inexpensive, mild base; good for aqueous systems. | Biphasic reaction may require vigorous stirring. |
| Sodium Hydroxide (NaOH) | Dioxane/Water, THF/Water | Strong base, drives reaction to completion quickly. | Can hydrolyze other functional groups (e.g., esters). |
| 4-Dimethylaminopyridine (DMAP) | DCM, THF, ACN | Catalytic amounts significantly increase reaction rates for hindered amines.[11] | Can be difficult to remove during purification; toxic. |
References
- 1. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Application of Boc-anhydride [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. sciforum.net [sciforum.net]
- 14. benchchem.com [benchchem.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: Navigating the Scale-Up of Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered when scaling up the synthesis of these vital heterocyclic compounds. Piperidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, making their efficient and reliable large-scale production a critical endeavor.[1][2][3][4][5] This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the robustness of your synthetic processes.
Part 1: Core Troubleshooting Guide for Scale-Up Synthesis
This section is structured to address specific issues that commonly arise during the transition from laboratory-scale to pilot-plant or industrial production.
Reaction Phase Challenges
A: This is a frequent and significant challenge in scaling up piperidine synthesis via pyridine reduction.[6][7] The primary culprits are often catalyst poisoning and mass transfer limitations, which are exacerbated at a larger scale.
Root Cause Analysis:
-
Catalyst Poisoning: The nitrogen lone pair in both the pyridine starting material and the piperidine product can strongly adsorb to the active sites of metal catalysts (e.g., Pd, Pt, Rh), effectively deactivating them.[8] This poisoning effect can be more pronounced at scale due to longer reaction times and potential for localized high concentrations of the amine.
-
Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to poor hydrogen gas dissolution and transport to the catalyst surface. This can result in localized "hydrogen-starved" zones, slowing the reaction and potentially leading to the formation of partially hydrogenated byproducts.[9]
-
Thermal Gradients: Hydrogenation reactions are often exothermic. Poor heat dissipation in large reactors can create hot spots, leading to catalyst sintering, side reactions, or even runaway reactions.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrogenation issues.
Detailed Solutions & Protocols:
-
Protecting Group Strategy: Temporarily protecting the nitrogen of the piperidine product can prevent it from poisoning the catalyst.[8]
-
Catalyst Selection: While Pd/C is common, Rh/C or platinum-based catalysts like PtO₂ can sometimes be more robust to poisoning.[8] For particularly challenging substrates, consider exploring iridium-based catalysts that operate through an ionic hydrogenation mechanism, which is less susceptible to poisoning by nitrogen lone pairs.[7]
-
Process Parameter Optimization:
-
Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry of the catalyst and facilitate efficient gas-liquid mass transfer.
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance its solubility in the reaction medium and increase the reaction rate.[10]
-
Temperature Control: Monitor the internal reaction temperature closely. Implement controlled addition of reagents if the reaction is highly exothermic.
-
Experimental Protocol: Scale-Up Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a suitable high-pressure reactor, charge the substituted pyridine and a solvent (e.g., methanol, acetic acid).
-
Catalyst Addition: Add the selected catalyst (e.g., 5 mol% PtO₂) under an inert atmosphere.
-
Reaction Execution: Seal the reactor, purge with nitrogen, then with hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 50-100 psi) and begin agitation. Maintain a constant temperature, monitoring for any exotherm.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the crude piperidine derivative.[6][10]
A: The formation of byproducts in cyclization reactions during scale-up often points to issues with reaction kinetics, temperature control, or reagent stoichiometry.[1]
Common Byproducts and Their Causes:
| Byproduct Type | Potential Cause |
| Dimer or Polymer | Bimolecular reaction competing with the desired intramolecular cyclization. This is often concentration-dependent. |
| Elimination Products | Higher reaction temperatures or prolonged reaction times can favor elimination side reactions. |
| Isomeric Products | Incomplete conversion or equilibration leading to a mixture of stereoisomers or constitutional isomers. |
Strategies for Improving Selectivity:
-
High-Dilution Principle: For intramolecular reactions, running the reaction at a lower concentration can favor the desired cyclization over intermolecular side reactions. This can be achieved by the slow addition of the substrate to the reaction mixture.
-
Temperature Optimization: Carefully control the reaction temperature. A lower temperature may be required to disfavor elimination or other side reactions, even if it prolongs the reaction time.[6]
-
Reagent Stoichiometry: Ensure precise control over the stoichiometry of all reagents, especially bases or catalysts. Localized excesses of reagents can promote side reactions.
Caption: Decision-making for improving cyclization selectivity.
Work-up and Purification Challenges
A: This is a classic purification challenge due to the formation of an azeotrope between piperidine and pyridine.[6] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. The piperidine-pyridine azeotrope makes complete separation by fractional distillation alone practically impossible.
Solutions for Azeotrope Breaking:
-
Azeotropic Distillation with a Third Component: The addition of water or a non-aromatic hydrocarbon can form a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[11]
-
Selective Salt Formation: Piperidine is a stronger base than pyridine. Bubbling carbon dioxide through a solution of the mixture can selectively precipitate piperidine carbonate, which can be separated by filtration. The free piperidine can then be regenerated by treatment with a base.[6]
Protocol: Purification via Selective Salt Formation
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent (e.g., toluene).
-
CO₂ Addition: Bubble CO₂ gas through the solution. Piperidine carbonate will precipitate as a white solid.
-
Filtration: Filter the solid piperidine carbonate and wash with fresh solvent.
-
Regeneration: Suspend the piperidine carbonate in water and add a strong base (e.g., NaOH) to regenerate the free piperidine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate to obtain purified piperidine.
A: Peak tailing for basic compounds like piperidines on silica-based C18 columns is a common issue.[12] It is primarily caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica surface.
Strategies to Improve Peak Shape:
| Method | Description |
| Use a Mobile Phase Modifier | Add a small amount of a competing base, such as triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase. These modifiers can mask the active silanol sites or ensure the analyte is in a single protonated state. |
| Employ a Base-Deactivated Column | Use a column specifically designed for the analysis of basic compounds, which has end-capped silica or a different stationary phase chemistry. |
| Increase Ionic Strength | Adding a buffer to the mobile phase can help to reduce secondary interactions with the stationary phase. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the piperidine nitrogen during synthesis? A: It is highly recommended, especially when using reagents that are sensitive to bases or can react with the piperidine nitrogen, such as strong electrophiles or certain catalysts.[6] Common protecting groups for piperidines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be easily removed in a subsequent step.
Q2: What are the key safety considerations when working with piperidine and its derivatives at a large scale? A: Piperidine is a flammable, corrosive, and toxic liquid.[13][14][15] When scaling up, it is crucial to:
-
Ensure adequate ventilation: Use a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Use appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Ground and bond equipment: To prevent static discharge, which can be an ignition source for flammable vapors.[14][16]
-
Have an emergency plan: Be prepared for spills and have appropriate absorbent materials and fire extinguishers readily available.
Q3: My solution of piperidine turned yellow/brown upon storage. Is it still usable? A: The discoloration is likely due to oxidation or the formation of impurities.[10][17] While it may still be suitable for some applications, for high-purity requirements, it is advisable to purify it, for example, by distillation, before use. To prevent this, store piperidine under an inert atmosphere (e.g., nitrogen or argon) and in a well-sealed, opaque container.[6][18]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bioengineer.org [bioengineer.org]
- 8. benchchem.com [benchchem.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. benchchem.com [benchchem.com]
- 11. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. chemos.de [chemos.de]
- 15. carlroth.com [carlroth.com]
- 16. lobachemie.com [lobachemie.com]
- 17. researchgate.net [researchgate.net]
- 18. biosynce.com [biosynce.com]
Technical Support Center: Managing Common Side Reactions in Sonogashira Coupling for Piperidine Synthesis
Welcome to the Technical Support Center for Sonogashira Coupling applications in piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Sonogashira coupling experiments for piperidine synthesis. Each problem is presented in a question-and-answer format, followed by a detailed explanation and actionable protocols.
Issue 1: Low or No Product Yield
Question: My Sonogashira reaction is not yielding the desired piperidine-alkyne product, or the yield is significantly lower than expected. What are the primary factors to investigate?
Answer:
Low or no product yield in a Sonogashira coupling is a common issue that can often be traced back to one of three main areas: the activity of your catalytic system, the reactivity of your substrates, or suboptimal reaction conditions. A systematic approach to troubleshooting these elements is crucial for success.
Causality and Expert Insights:
The Sonogashira reaction relies on a delicate interplay between a palladium catalyst, a copper(I) co-catalyst (in the traditional setup), a base, and your specific substrates.[1][2] The catalytic cycle's efficiency can be hampered by inactive catalysts, which may be degraded or poisoned.[3] Furthermore, the inherent reactivity of the aryl or vinyl halide attached to your piperidine core is a critical determinant of reaction success; the general reactivity trend is I > OTf > Br >> Cl.[2][3] Finally, the reaction environment, including the choice of solvent, base, and temperature, must be finely tuned to promote the desired cross-coupling over competing pathways.[3][4]
Troubleshooting Protocols:
-
Verify Catalyst and Reagent Quality:
-
Palladium Catalyst: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[3][5] Always use a fresh, high-quality palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions facilitate its in-situ reduction to the active Pd(0) species.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. Use a fresh bottle of CuI that appears off-white or tan, not green or blue, which would indicate the presence of Cu(II).
-
Reagent Purity: Ensure your piperidine-halide and terminal alkyne are pure. Impurities can act as catalyst poisons.
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: The Sonogashira coupling, especially the copper-catalyzed version, is sensitive to oxygen. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2][3][6] It is critical to degas your solvent and run the reaction under an inert atmosphere, such as argon or nitrogen.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and catalyst stability.[7] Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent. However, co-solvents like THF, DMF, or toluene can be beneficial for substrate solubility.[8] Be aware that some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[3][5]
-
Base Selection: An appropriate base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[1][3] Amine bases are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free setups.[2][8]
-
Temperature Adjustment: While many Sonogashira reactions proceed at room temperature, less reactive halides (e.g., bromides or chlorides) attached to the piperidine ring may require heating.[3][9] A sluggish reaction can often be improved by gradually increasing the temperature to 50-80 °C.
-
Experimental Workflow: Optimizing for a Sluggish Reaction
Caption: Systematic workflow for troubleshooting low Sonogashira yields.
Issue 2: Dominant Homocoupling (Glaser Coupling)
Question: My main product is the dimer of my terminal alkyne, not the desired piperidine-alkyne conjugate. How can I suppress this Glaser homocoupling side reaction?
Answer:
The formation of alkyne dimers, a result of Glaser coupling, is the most common and often frustrating side reaction in Sonogashira couplings.[6][10] This occurs when two molecules of your terminal alkyne couple with each other, consuming your starting material and complicating purification. Suppressing this side reaction is key to achieving high yields of your cross-coupled product.
Causality and Expert Insights:
Glaser coupling is an oxidative homocoupling of terminal alkynes, and it is significantly promoted by the presence of both copper(I) and oxygen.[2][6] In the traditional Sonogashira setup, the copper co-catalyst, while increasing the rate of the desired reaction, can also accelerate this unwanted pathway if oxygen is present in the reaction vessel.[2] For substrates that are inherently slow to react (e.g., electron-rich or sterically hindered piperidine-bromides), the Glaser coupling can become the dominant pathway.[8]
Troubleshooting Protocols:
-
Implement Rigorous Anaerobic Conditions:
-
This is the most critical first step. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[3]
-
Assemble your reaction glassware hot from the oven and allow it to cool under a stream of inert gas to remove adsorbed moisture and air. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Modify the Catalytic System (Copper-Free Sonogashira):
-
To completely eliminate the primary catalyst for Glaser coupling, you can switch to a copper-free Sonogashira protocol.[2][3] These methods have been developed specifically to avoid homocoupling products.[2]
-
Copper-free reactions may require adjustments to other parameters, such as using a more electron-rich phosphine ligand, a different base (e.g., an inorganic base like Cs₂CO₃), or a higher reaction temperature to achieve comparable reaction rates.[11]
-
-
Slow Addition of the Alkyne:
-
If you must use a copper-catalyzed system, adding the terminal alkyne slowly via a syringe pump can help to keep its instantaneous concentration low. This favors the cross-coupling reaction with the piperidine-halide over the second-order homocoupling reaction.[8]
-
-
Use of Additives:
Visualizing Competing Pathways
Caption: Competing Sonogashira and Glaser coupling pathways.
Issue 3: Catalyst Decomposition (Palladium Black)
Question: My reaction mixture turns black with a fine precipitate shortly after starting, and the reaction stalls. What is causing this, and how can I prevent it?
Answer:
The formation of a black precipitate, commonly referred to as "palladium black," is a clear sign of the decomposition of your soluble palladium catalyst into insoluble, inactive palladium metal (Pd(0) aggregates).[3] This removes the active catalyst from the solution, effectively stopping the catalytic cycle.
Causality and Expert Insights:
Catalyst decomposition can be triggered by several factors. High temperatures can promote the aggregation of palladium nanoparticles. Certain solvents, particularly THF in some anecdotal reports, may accelerate this process.[3][5] Impurities in reagents or solvents can also lead to catalyst poisoning and subsequent precipitation. Finally, the choice of phosphine ligand is crucial for stabilizing the palladium center; if the ligand is not robust enough for the reaction conditions, it can dissociate, leaving the palladium vulnerable to aggregation.[13][14]
Troubleshooting Protocols:
-
Use High-Purity Reagents and Solvents:
-
Ensure all solvents are anhydrous and degassed.[3]
-
Purify your substrates if there is any doubt about their quality.
-
-
Optimize Ligand Choice:
-
Control Reaction Temperature:
-
While heat can be necessary for unreactive substrates, excessive temperatures can accelerate catalyst decomposition.[15] Find the minimum temperature required for a reasonable reaction rate. If a reaction requires high heat, ensure your ligand is thermally stable.
-
-
Re-evaluate Solvent Choice:
Frequently Asked Questions (FAQs)
Q1: Can I run a Sonogashira coupling without a copper co-catalyst for my piperidine synthesis?
A1: Yes, absolutely. Copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2][3] These reactions may require specific ligands or different reaction conditions (e.g., higher temperatures or different bases) to proceed efficiently, but they offer a cleaner reaction profile.[11]
Q2: What is the general reactivity order for the halide on my piperidine precursor?
A2: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is: I > OTf > Br > Cl .[3] Consequently, piperidine-iodides are the most reactive and can often be coupled at room temperature, while piperidine-bromides may require heating. Piperidine-chlorides are generally the least reactive and often require specialized, highly active catalyst systems.[3][16]
Q3: My piperidine substrate contains a secondary amine (N-H). Will this interfere with the reaction?
A3: Yes, the free N-H group on the piperidine ring can potentially interfere with the reaction. Secondary amines can act as ligands, competing with the phosphine for coordination to the palladium center.[2] They can also be deprotonated by the base. It is standard practice to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before performing the Sonogashira coupling. The protecting group can then be removed in a subsequent step.
Q4: What are the key quantitative parameters to consider for optimization?
A4: Optimizing a Sonogashira coupling involves balancing several quantitative factors. The table below provides a general starting point for your experiments.
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates (e.g., chlorides).[8] |
| CuI Co-catalyst Loading | 1 - 10 mol% | For copper-catalyzed reactions. Can be omitted for copper-free protocols.[8] |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | Depends on the specific ligand and palladium precursor used. |
| Base (Amine) | 2 - 10 equivalents | Often used in excess, sometimes as the solvent.[8] |
| Temperature | Room Temp. to 100 °C | Substrate-dependent. Start at room temperature for iodides and increase for bromides/chlorides.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. books.lucp.net [books.lucp.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchmap.jp [researchmap.jp]
strategies to minimize by-products in radical-mediated amine cyclization
Welcome to the technical support hub for radical-mediated amine cyclization. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-products and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Problem 1: Low yield of the desired cyclized product and significant recovery of starting material.
Question: My radical amine cyclization is not proceeding to completion. I'm recovering a large amount of my starting N-haloamine (or other precursor). What are the likely causes and how can I improve the conversion?
Answer: This is a common issue that typically points to inefficient radical initiation or a sluggish radical chain propagation. Let's break down the potential causes and solutions.
Possible Causes & Recommended Actions:
-
Inefficient Radical Initiation: The homolytic cleavage of the N-X bond (where X is a halogen, or another leaving group) is the critical first step. If this step is inefficient, the concentration of the key nitrogen-centered radical will be too low to sustain the reaction.
-
Photochemical Reactions:
-
Check Light Source: Ensure your light source has the correct wavelength and intensity for your specific precursor. For instance, N-chloroamines often require UV irradiation.[1] If using a photocatalyst, ensure the light source's emission spectrum overlaps with the catalyst's absorption spectrum.[2][3]
-
Increase Irradiation Time/Intensity: Gradually increase the exposure time or the power of your lamp. Be cautious, as excessive irradiation can sometimes lead to product decomposition.
-
-
Thermal Reactions:
-
Increase Temperature: If using thermal initiation, you may need to increase the reaction temperature. However, be mindful of potential side reactions that can be accelerated at higher temperatures.
-
-
Chemical Initiation:
-
Initiator Concentration: If using a chemical initiator (e.g., AIBN, ferrous salts for the Hofmann-Löffler-Freytag reaction), ensure it is added in the correct stoichiometric or catalytic amount and that it is not degraded.
-
-
-
Presence of Radical Inhibitors: Trace impurities can quench the radical chain reaction.
-
Oxygen: Molecular oxygen is a well-known radical inhibitor. Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period).
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Some solvent impurities can act as radical scavengers.
-
-
Unfavorable Reaction Kinetics: The intramolecular 1,5-hydrogen atom transfer (HAT) might be slow.
-
Substrate Conformation: The geometry of your substrate must allow for a favorable six-membered ring transition state for the 1,5-HAT.[4][5] If your substrate is conformationally rigid and disfavors this arrangement, the reaction will be slow. While difficult to change for a given substrate, this is a key consideration during synthetic route design.
-
Experimental Protocol: Optimizing Photochemical Initiation
-
Setup: Assemble the reaction in a vessel made of a material transparent to the required wavelength (e.g., quartz for UV).
-
Degassing: Add your substrate, solvent, and any catalysts. Seal the vessel and perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
-
Light Source: Position the light source as close to the reaction vessel as possible to maximize photon flux. If using a consumer-grade lamp, its output can diminish over time; consider this if you see yields decrease over time.
-
Monitoring: Run small-scale parallel reactions varying the irradiation time (e.g., 6h, 12h, 24h) and monitor by TLC or LC-MS to find the optimal duration.
Problem 2: Formation of regioisomeric by-products (e.g., 6-membered ring instead of the desired 5-membered ring).
Question: My reaction is producing a mixture of pyrrolidine (5-membered ring) and piperidine (6-membered ring) products. How can I improve the selectivity for the desired 5-exo-trig cyclization?
Answer: The regioselectivity of radical cyclizations is governed by a delicate balance of kinetic and thermodynamic factors, famously summarized by Baldwin's rules and further refined by the Beckwith-Houk model.[4] While 5-exo cyclizations are generally kinetically favored, certain structural features can promote the competing 6-endo pathway.[6]
Key Factors Influencing Regioselectivity:
| Factor | Impact on Selectivity | Recommended Action |
| Alkene Substitution | Electron-withdrawing groups on the alkene can favor the 6-endo pathway by stabilizing the forming radical at the 6-position.[6] | If possible, modify the substrate to avoid strongly electron-withdrawing groups on the terminal carbon of the alkene. |
| Radical Precursor | The nature of the nitrogen-centered radical (aminyl, amidyl, etc.) influences its reactivity and steric demands. | Amidyl radicals, being more electrophilic, might show different selectivity compared to nucleophilic aminyl radicals.[2] Consider changing the N-protecting group. |
| Temperature | Higher temperatures can allow the reaction to overcome the kinetic barrier for the less favored pathway, leading to a mixture of products. | Run the reaction at the lowest temperature that still allows for efficient initiation. For photochemical reactions, this can be at or below room temperature. |
| Solvent | The solvent can influence the transition state geometry. | Screen different solvents. Less polar solvents may favor the more compact 5-exo transition state. |
Troubleshooting Workflow for Regioselectivity Issues
Caption: Decision workflow for optimizing cyclization regioselectivity.
Problem 3: Significant formation of an uncyclized, halogenated amine by-product.
Question: After workup, I've isolated a significant amount of a δ-haloamine, but very little of the cyclized product. What's going wrong?
Answer: This indicates that the radical chain is proceeding up to the point of C-H abstraction and halogen transfer, but the final, crucial nucleophilic substitution step is failing. This is a classic issue in the Hofmann-Löffler-Freytag reaction.[1][7]
The Mechanism and the Bottleneck:
The generally accepted mechanism involves the formation of a δ-haloamine intermediate.[1][5] This intermediate must then undergo an intramolecular SN2 reaction to form the cyclic amine, a step that requires a basic workup to deprotonate the amine and liberate the nucleophilic nitrogen.
Caption: Key steps in the HLF reaction, highlighting the final cyclization.
Troubleshooting the Cyclization Step:
-
Inadequate Basicity during Workup: The most common cause is insufficient base to deprotonate the ammonium salt of the δ-haloamine.
-
Solution: After the reaction is complete, ensure the aqueous workup is sufficiently basic. Use a strong base like NaOH or KOH, and check the pH of the aqueous layer to ensure it is >12. Stir vigorously for an extended period (1-2 hours) to ensure the deprotonation and subsequent cyclization go to completion before extraction.
-
-
Steric Hindrance: If the carbon bearing the halogen is sterically hindered (e.g., a tertiary halide), the SN2 cyclization can be very slow or completely shut down.
-
Solution: Unfortunately, this is inherent to the substrate. If you are targeting a structure that would form from a tertiary halide, you may need to consider an alternative synthetic strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the strong acid in the Hofmann-Löffler-Freytag (HLF) reaction?
A1: The strong acid (e.g., concentrated H₂SO₄) serves two primary purposes. First, it protonates the N-haloamine, forming an N-haloammonium salt.[7] This salt is more prone to homolytic cleavage of the N-X bond to generate the key nitrogen-centered radical cation, which is the reactive species that initiates the hydrogen atom transfer.[1][8] Second, the acidic medium prevents premature side reactions of the starting amine.
Q2: My starting material is an N-H amine. Can I perform a radical cyclization directly without pre-functionalization to an N-haloamine?
A2: Yes, modern methods, particularly those employing photoredox catalysis, allow for the direct generation of nitrogen-centered radicals from N-H bonds.[9][10] These methods often utilize a process called Proton-Coupled Electron Transfer (PCET). In a typical PCET scenario, a photocatalyst, upon excitation by light, can simultaneously accept an electron from the amine and a proton (often facilitated by a base or the solvent), generating the neutral aminyl radical directly. This bypasses the need for harsh halogenation and acidic conditions associated with the classical HLF reaction.
Q3: Are there alternatives to tin-based reagents for radical cyclizations?
A3: Absolutely. While classic radical cyclizations often used tributyltin hydride, its toxicity and the difficulty in removing tin by-products have driven the development of numerous "tin-free" methods.[9] Modern approaches include:
-
Photoredox Catalysis: As mentioned, visible-light photocatalysis is a leading method for generating radicals under mild conditions from a variety of precursors.[2][11]
-
Hypervalent Iodine Reagents: Reagents like diacetoxyiodobenzene (DIB) in the presence of I₂ can generate nitrogen-centered radicals from precursors like N-cyanamides and carbamates under neutral conditions.[5]
-
Silanes and Germanes: Tris(trimethylsilyl)silane (TTMSS) is a common, less toxic alternative to tin hydrides.
Q4: How can I prevent intermolecular side reactions, such as dimerization?
A4: Intermolecular reactions compete with the desired intramolecular cyclization. To favor the cyclization, you should leverage high dilution conditions. By running the reaction at a low concentration (e.g., 0.01-0.05 M), you decrease the probability of two radical intermediates encountering each other in solution, thereby favoring the intramolecular pathway. This is a fundamental principle for promoting any intramolecular process over its intermolecular counterpart.
References
- 1. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Radical cyclization - Wikipedia [en.wikipedia.org]
- 7. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Synthesis of 3-Substituted Piperidines
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence in pharmaceuticals, from antipsychotics like Preclamol to anticancer agents such as Niraparib, drives the continuous development of innovative and efficient synthetic strategies.[3][4][5] Among piperidine derivatives, those substituted at the 3-position are particularly significant and present unique synthetic challenges, especially concerning stereocontrol.
This guide provides an in-depth comparison of the principal synthetic routes to 3-substituted piperidines, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance, and practical considerations of each major strategy. The focus is on providing actionable insights and robust experimental data to inform your synthetic planning.
Overview of Major Synthetic Strategies
The construction of the 3-substituted piperidine core can be broadly categorized into three main approaches, each with distinct advantages and limitations:
-
Dearomatization of 3-Substituted Pyridines: This is the most direct and atom-economical approach, involving the reduction of a readily available pyridine precursor. The primary challenge lies in controlling the stereochemistry of the newly formed chiral center(s).
-
Nucleophilic Addition to Activated Pyridinium Species: By activating the pyridine ring, typically through N-alkylation or acylation, the ring becomes susceptible to nucleophilic attack. This strategy offers a powerful way to install the C3 substituent but often requires subsequent reduction steps.
-
Ring-Closing Cyclization Reactions: These methods build the piperidine ring from acyclic precursors. While often involving more steps, cyclization strategies can provide excellent control over stereochemistry by leveraging substrate-controlled or catalyst-controlled processes.
This guide will dissect each of these strategies, with a focus on asymmetric methods that deliver enantioenriched products.
Route 1: Catalytic Asymmetric Hydrogenation of Pyridinium Salts
Catalytic hydrogenation is a foundational strategy for pyridine dearomatization.[6] However, the direct asymmetric hydrogenation of neutral 3-substituted pyridines is notoriously difficult due to catalyst poisoning by the nitrogen lone pair and the high aromatic stability of the ring.[7] A more successful and widely adopted approach involves the pre-activation of the pyridine as a pyridinium salt, which lowers the aromaticity and facilitates reduction under milder conditions.[8][9]
Mechanism and Rationale for Asymmetric Induction
The asymmetric hydrogenation of a 3-substituted pyridinium salt typically proceeds through a cascade of reduction steps. A chiral transition metal catalyst, commonly based on Iridium or Rhodium with a chiral phosphine ligand, coordinates to the substrate. The reaction is believed to initiate with a 1,4- or 1,2-hydride addition to the pyridinium ring, forming a dihydropyridine intermediate.[10] Subsequent isomerization can lead to enamine and iminium ion intermediates. The stereochemistry of the final piperidine product is determined during the enantioselective reduction of one of these unsaturated intermediates by the chiral catalyst.
A key development in this area was the discovery that adding a base, such as triethylamine (Et₃N), can dramatically improve enantioselectivity.[7][11] The base is thought to prevent a non-enantioselective tautomerization pathway of the partially hydrogenated intermediates, thereby funneling the reaction through the desired catalyst-controlled asymmetric pathway.[7]
Workflow and Key Experimental Considerations
Caption: Workflow for Asymmetric Hydrogenation of Pyridinium Salts.
Representative Experimental Protocol
Adapted from Lefort et al., 2016.[7][11]
-
Catalyst Preparation: In a glovebox, a vial is charged with [Rh(cod)₂]OTf (2.2 mol%) and a chiral Josiphos-type ligand (e.g., L27, 2.2 mol%). Anhydrous, degassed solvent (e.g., THF/MeOH mixture) is added, and the solution is stirred to form the active catalyst.
-
Reaction Setup: To a separate autoclave insert is added the N-benzyl-3-substituted-pyridinium bromide substrate (1.0 equiv) and triethylamine (5.0 equiv).
-
Hydrogenation: The catalyst solution is transferred to the autoclave insert. The autoclave is sealed, purged with argon, and then pressurized with H₂ gas to 50 bar.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for 20 hours.
-
Workup and Purification: After cooling and careful depressurization, the reaction mixture is concentrated. The residue is purified by silica gel column chromatography to yield the enantioenriched 3-substituted piperidine.
Performance and Limitations
This method is powerful for a range of aryl-substituted pyridines, often achieving high yields and enantioselectivities.
| Substrate (R group) | Base (Et₃N) | Yield (%) | ee (%)[7] |
| Phenyl | Present | 50 | 90 (S) |
| Phenyl | Absent | 5 | 23 (S) |
| 4-CF₃C₆H₄ | Present | 60 | 88 (S) |
| 4-MeOC₆H₄ | Present | 40 | 85 (S) |
| n-Propyl | Present | 45 | 65 (S) |
Advantages:
-
Direct functionalization of the pyridine core.
-
High enantioselectivity is achievable for suitable substrates.
-
The use of a simple base additive significantly boosts performance.[7]
Limitations:
-
Requires pre-formation of the pyridinium salt.
-
High pressures of H₂ gas are necessary, requiring specialized equipment.
-
Substrate scope can be limited; electron-withdrawing groups on the pyridine ring are often beneficial, while alkyl substituents may give lower enantioselectivity.[12]
Route 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
A more recent and highly innovative approach avoids the direct hydrogenation of the pyridine ring. Instead, it involves a partial reduction to a dihydropyridine, followed by an asymmetric C-C bond-forming reaction. A standout example is the rhodium-catalyzed asymmetric reductive Heck reaction developed by Fletcher and coworkers.[4][5][13]
Mechanism and Rationale for Asymmetric Induction
This multi-step, one-pot process is a testament to modern catalytic design.
-
Partial Reduction: Pyridine is first activated with phenyl chloroformate and then selectively reduced with NaBH₄ to form a stable phenyl 1,2-dihydropyridine-1-carboxylate intermediate.[13]
-
Asymmetric Reductive Heck: This key step involves a chiral rhodium catalyst. An arylboronic acid undergoes transmetalation to the rhodium center. This Rh-Aryl species then performs a migratory insertion across the double bond of the dihydropyridine. This carbometalation step is highly regio- and enantioselective, controlled by the chiral ligand on the rhodium catalyst.[5]
-
Protodemetalation & Reduction: The resulting rhodium-enolate intermediate is protonated to give a 3-substituted tetrahydropyridine. A final, simple reduction step (e.g., Pd/C hydrogenation) saturates the remaining double bond to furnish the 3-substituted piperidine.
Workflow and Key Experimental Considerations
Caption: Synthesis via Asymmetric Reductive Heck Reaction.
Representative Experimental Protocol
Adapted from Mishra, S. et al., J. Am. Chem. Soc. 2023.[13]
-
Dihydropyridine Synthesis: Phenyl chloroformate is added dropwise to a solution of NaBH₄ and pyridine in MeOH at -78 °C. After 3 hours, the reaction is quenched, extracted, and purified to yield phenyl pyridine-1(2H)-carboxylate.
-
Asymmetric Cross-Coupling: To a vial are added [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%). Toluene, THP, H₂O, and aqueous CsOH are added, and the mixture is heated to 70 °C. The boronic acid (3.0 equiv) and the dihydropyridine (1.0 equiv) are added, and the reaction is stirred at 70 °C for 20 hours.
-
Purification & Final Reduction: The reaction is cooled, diluted, and extracted. The crude product is purified by silica gel chromatography to give the tetrahydropyridine. This intermediate is then dissolved in a suitable solvent (e.g., MeOH) and hydrogenated over Pd/C to afford the final 3-substituted piperidine.
Performance and Limitations
This method shows exceptionally broad scope and excellent enantioselectivity, representing a significant advance in the field.[5][14]
| Arylboronic Acid | Yield of THP (%) | ee of THP (%)[5] |
| Phenylboronic acid | 91 | 98 |
| 4-Fluorophenylboronic acid | 90 | 98 |
| 4-Acetylphenylboronic acid | 89 | 99 |
| 2-Naphthylboronic acid | 85 | 98 |
| 3-Thienylboronic acid | 70 | 97 |
Advantages:
-
Extraordinarily high enantioselectivity across a wide range of aryl, heteroaryl, and vinyl boronic acids.[5]
-
Excellent functional group tolerance.
-
Avoids high-pressure hydrogenation of the aromatic ring.
-
Provides access to valuable tetrahydropyridine intermediates.
Limitations:
-
Multi-step process (though can be streamlined).
-
Relies on the availability of the corresponding boronic acids.
-
Requires a relatively expensive rhodium/chiral ligand catalytic system.
Route 3: Ring-Closing Cyclization Strategies
Building the piperidine ring from an acyclic precursor is a classic and highly versatile strategy. One of the most robust methods in this category is the diastereoselective reductive amination followed by an aza-Michael addition.[15] This (5+1) cyclization approach is particularly useful for constructing complex, polysubstituted piperidines.
Mechanism and Rationale for Diastereoselectivity
This strategy involves condensing a 1,5-dicarbonyl equivalent (or a precursor) with an amine. A key protocol reported by Merck utilizes a reductive amination/aza-Michael reaction sequence.[15]
-
Iminium Formation: An amine reacts with an aldehyde (part of a δ-keto-α,β-unsaturated ester) to form an iminium ion.
-
Reductive Amination: The iminium ion is reduced in situ to form a secondary amine.
-
Intramolecular Aza-Michael Addition: The newly formed amine then undergoes a spontaneous intramolecular conjugate addition to the α,β-unsaturated ester.
-
Diastereoselective Protonation: The diastereoselectivity of the process is controlled during the protonation of the resulting enolate intermediate. The presence of water has been shown to enhance selectivity, likely by coordinating to the enolate and directing a facially selective protonation.[15]
Workflow and Key Experimental Considerations
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. [PDF] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. | Semantic Scholar [semanticscholar.org]
- 12. air.unimi.it [air.unimi.it]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Orthogonal Strategies: Alternative Protecting Groups to Boc for Piperidine Synthesis
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its synthesis and functionalization are, therefore, of paramount importance to drug development professionals. The secondary amine of the piperidine ring is a nexus of reactivity—its nucleophilicity and basicity are essential for biological activity but often require temporary masking during multi-step syntheses to ensure chemoselectivity.[2]
For decades, the tert-butoxycarbonyl (Boc) group has been the default choice for this purpose. Its reliable introduction and, most notably, its clean removal under acidic conditions have made it a workhorse in organic synthesis.[3] However, an over-reliance on a single protecting group creates significant limitations. The very acid lability that makes Boc useful also makes it incompatible with any subsequent synthetic step requiring acidic conditions. This is where the principle of orthogonality becomes critical. An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups in the molecule.[4][5]
This guide provides an in-depth comparison of viable, field-proven alternatives to the Boc group for piperidine N-protection. We will move beyond a simple list of reagents to explore the causality behind their selection, offering detailed experimental data and protocols to empower researchers to design more elegant, efficient, and robust synthetic strategies.
The Carboxybenzyl (Cbz) Group: The Classic Hydrogenolysis-Labile Option
Introduced by Bergmann and Zervas in 1932, the carboxybenzyl (Cbz or Z) group is one of the most established amine protecting groups.[6] Its defining feature is its remarkable stability to a wide range of conditions, including both acidic and basic media, coupled with its mild removal by catalytic hydrogenolysis.[6]
Mechanism & Rationale: The Cbz group is installed using benzyl chloroformate (Cbz-Cl), typically under Schotten-Baumann conditions (an aqueous base like NaHCO₃ or NaOH) to neutralize the HCl byproduct.[7] The resulting carbamate is significantly less nucleophilic than the parent amine. Deprotection proceeds via palladium-catalyzed hydrogenation (H₂/Pd-C) or transfer hydrogenolysis.[8] The catalyst facilitates the cleavage of the benzylic C-O bond, which decomposes to release the free amine, carbon dioxide, and toluene as a benign byproduct.[7] This cleavage mechanism is fundamentally different from the acid-mediated cleavage of Boc, making the two groups perfectly orthogonal.[4]
Strategic Application: The Cbz group is the ideal choice when the synthetic route involves strongly acidic or basic steps that would cleave a Boc or Fmoc group, respectively. Its removal under neutral pH conditions preserves sensitive functionalities elsewhere in the molecule.[4] However, it is incompatible with any reaction that utilizes hydrogenation, such as the reduction of alkenes or alkynes.
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Workhorse
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally valuable in solution-phase synthesis for its unique base-lability.[9] It is completely stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[10]
Mechanism & Rationale: The Fmoc group is introduced using Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under mild basic conditions.[11] Its removal is achieved via a β-elimination mechanism triggered by a non-nucleophilic amine base, most commonly a 20% solution of piperidine in DMF.[12] The base abstracts the relatively acidic proton at the C9 position of the fluorene ring system. The resulting anion rapidly eliminates, releasing dibenzofulvene (DBF), CO₂, and the free piperidine amine.[12]
Expert Insight: The choice of piperidine is not arbitrary. It serves a dual purpose: first as the base to initiate the elimination, and second as a scavenger to trap the electrophilic DBF intermediate, forming a stable adduct.[12] This prevents the DBF from reacting with the newly liberated, nucleophilic piperidine nitrogen, which would otherwise lead to irreversible chain termination. The formation of this DBF-piperidine adduct can be monitored by UV-Vis spectroscopy at ~301 nm, providing a convenient method for real-time reaction monitoring.[12]
The Allyloxycarbonyl (Alloc) Group: Precision Removal with Palladium
The allyloxycarbonyl (Alloc) group offers a distinct and highly specific deprotection pathway, making it an excellent tool for complex molecular construction. It is exceptionally stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc.[13][14]
Mechanism & Rationale: The Alloc group is cleaved under very mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄.[15] The Pd(0) coordinates to the double bond of the allyl group, forming a π-allyl palladium complex. This intermediate is then intercepted by a nucleophilic scavenger.[13]
The choice of scavenger is critical for an efficient reaction. Common scavengers fall into two categories:
-
Allyl Transfer Reagents: Soft nucleophiles like morpholine, dimedone, or phenylsilane (PhSiH₃) trap the allyl group, preventing it from re-alkylating the deprotected amine.[15][16]
-
Hydride Donors: Reagents like tributyltin hydride (Bu₃SnH) or formic acid can reduce the allyl group.[13]
This unique reliance on transition metal catalysis provides a level of orthogonality that is difficult to achieve with other protecting groups.
The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group: Fluoride-Labile Specificity
The Teoc group is a silicon-based carbamate that provides another layer of orthogonality. It is stable to a wide variety of conditions, including catalytic hydrogenation and the mildly acidic or basic conditions that might cleave other groups.[17][18]
Mechanism & Rationale: Protection is achieved using reagents like Teoc-OSu or Teoc-NT.[17] The key to its utility is its unique deprotection mechanism. Cleavage is initiated by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, triggering a β-elimination cascade that fragments the entire group, releasing the free amine, ethylene, carbon dioxide, and trimethylsilyl fluoride.[17] This fluoride-mediated cleavage is highly specific and will not affect Boc, Cbz, or Fmoc groups, making Teoc an excellent choice for intricate, multi-step syntheses.[18][19]
Sulfonyl-Based Groups (Ts, Ns): For Maximum Stability
For situations requiring an exceptionally robust protecting group, sulfonamides like p-toluenesulfonyl (Tosyl, Ts) and o- or p-nitrobenzenesulfonyl (Nosyl, Ns) are employed.[20] Once installed, N-sulfonylated piperidines are stable to a vast range of conditions, including strong acids, bases, and many oxidizing and reducing agents.
Mechanism & Rationale: These groups are installed by reacting piperidine with the corresponding sulfonyl chloride (e.g., Ts-Cl) in the presence of a base. The resulting sulfonamide significantly reduces the nucleophilicity and basicity of the nitrogen atom. This robustness, however, comes at the cost of more demanding deprotection conditions.
-
Tosyl (Ts): Cleavage typically requires harsh, reductive conditions such as sodium in liquid ammonia or sodium naphthalenide, limiting its application to robust substrates.[21]
-
Nosyl (Ns): The electron-withdrawing nitro group makes the sulfur atom more electrophilic and susceptible to nucleophilic attack. Consequently, the Ns group can be cleaved under much milder reductive conditions, typically using a thiol (like thiophenol) and a base (like K₂CO₃).[22] This makes the Nosyl group significantly more versatile than the Tosyl group in modern synthesis.
Comparative Analysis & Strategic Selection
The optimal protecting group is not a one-size-fits-all solution but rather a strategic choice dictated by the entire synthetic sequence. The following table provides a direct comparison of the key properties of these alternatives.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To | Incompatible With |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl)[23] | Cbz, Fmoc, Alloc, Teoc, Ns | Acidic reagents, reactions |
| Carboxybenzyl | Cbz | Cbz-Cl | H₂, Pd/C (Hydrogenolysis)[8] | Boc, Fmoc, Alloc, Teoc | Reductive conditions (e.g., alkene reduction) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (20% Piperidine/DMF)[9] | Boc, Cbz, Alloc, Teoc | Basic reagents, reactions |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(PPh₃)₄, Scavenger[15] | Boc, Cbz, Fmoc, Teoc | Pd(0) catalysts, some reducing agents |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu | Fluoride source (TBAF)[17] | Boc, Cbz, Fmoc, Alloc | Fluoride ions (e.g., HF, TBAF) |
| p-Nitrobenzenesulfonyl | Ns | Ns-Cl | Thiol (e.g., PhSH), Base[22] | Boc, Fmoc, Alloc, Teoc | Strong nucleophiles, some reducing agents |
Visualization: A Logic Flowchart for Protecting Group Selection
The following diagram illustrates a decision-making process for selecting an appropriate N-protecting group for a piperidine-containing intermediate.
Caption: Decision tree for selecting an N-protecting group.
Detailed Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of a piperidine nitrogen. Researchers should always first perform reactions on a small scale to optimize conditions for their specific substrate.
Protocol 1: N-Cbz Protection of Piperidine
This protocol describes a standard Schotten-Baumann reaction for the introduction of the Cbz group.[6][7]
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve piperidine (1.0 equiv.) in DCM (approx. 0.2 M). In a separate flask, prepare a 1 M aqueous solution of sodium carbonate (2.5 equiv.).
-
Reaction Setup: Transfer the piperidine solution to an addition funnel. Add the aqueous Na₂CO₃ solution to a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equiv.) to the stirring Na₂CO₃ solution.
-
Piperidine Addition: Add the piperidine solution dropwise from the addition funnel to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Cbz-piperidine, which can be purified by column chromatography if necessary.
Caption: Experimental workflow for N-Cbz protection.
Protocol 2: N-Fmoc Deprotection of a Piperidine Derivative
This protocol details the standard procedure for removing an Fmoc group using piperidine.[12]
Materials:
-
N-Fmoc-protected piperidine derivative
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Dissolution: Dissolve the N-Fmoc-protected piperidine substrate in the 20% piperidine/DMF solution (approx. 0.1 M).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically very fast, often completing within 15-30 minutes.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under high vacuum to remove the DMF and excess piperidine.
-
Purification: The resulting crude amine can be purified by column chromatography, acid-base extraction, or recrystallization to remove the DBF-piperidine adduct.
Protocol 3: N-Alloc Deprotection of a Piperidine Derivative
This protocol describes a common method for the palladium-catalyzed removal of the Alloc group using phenylsilane as a scavenger.[16]
Materials:
-
N-Alloc-protected piperidine derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the N-Alloc-protected piperidine substrate (1.0 equiv.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the solution and stir for 5 minutes. The solution may turn yellow.
-
Scavenger Addition: Add phenylsilane (3.0 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to remove the palladium catalyst and silane byproducts, yielding the deprotected piperidine.
Conclusion
While the Boc group remains an invaluable tool, mastering the use of orthogonal alternatives is essential for the modern synthetic chemist. The Cbz, Fmoc, Alloc, Teoc, and Ns groups each offer unique stability profiles and deprotection mechanisms that, when used strategically, enable the construction of highly complex, polyfunctional molecules containing the vital piperidine core. By understanding the causality behind the selection and application of these protecting groups, researchers can significantly enhance the efficiency, robustness, and elegance of their synthetic endeavors, accelerating the pace of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. researchgate.net [researchgate.net]
- 17. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Application of Teoc Protecting Group [en.highfine.com]
- 19. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. Tosyl group - Wikipedia [en.wikipedia.org]
- 21. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 22. researchgate.net [researchgate.net]
- 23. Boc-Protected Amino Groups [organic-chemistry.org]
A Comparative Spectroscopic Guide to Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate: Analysis and Data Interpretation
This guide provides an in-depth comparative analysis of the spectroscopic data for Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of expected spectroscopic signatures by contrasting the target molecule with its well-characterized structural analog, Ethyl 1-Boc-piperidine-3-carboxylate. We will explore how the introduction of a C3-ethyl group creates a quaternary center, fundamentally altering the molecule's NMR and Mass Spectrometry profiles, and provide the experimental context necessary for robust characterization.
Structural Rationale: The Impact of C3-Ethylation
The piperidine scaffold is a cornerstone in modern drug discovery, valued for its conformational properties and synthetic versatility. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy to modulate reactivity and solubility.[1][2] Our focus is on the transition from a C3-monosubstituted piperidine to a C3-disubstituted, quaternary center. This modification is a key strategy in medicinal chemistry to enhance metabolic stability or fine-tune ligand-receptor interactions.
The addition of an ethyl group at the C3 position, as shown below, introduces significant steric hindrance. This is expected to influence the equilibrium conformation of the piperidine ring and may affect the rotational dynamics of the N-Boc group, a phenomenon that can sometimes lead to broadened signals in NMR spectra at room temperature.[2][3]
Caption: Structural evolution from the comparator to the target molecule.
Comparative Spectroscopic Analysis
Direct experimental data for this compound is not widely published. Therefore, the following sections provide a predictive analysis grounded in the established principles of NMR and MS, using verified data for Ethyl 1-Boc-piperidine-3-carboxylate as a baseline.[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum is highly sensitive to changes in the local electronic environment. The introduction of the C3-ethyl group will cause several distinct and predictable changes.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Assignment | Ethyl 1-Boc-piperidine-3-carboxylate (Experimental, ~ppm) | This compound (Predicted, ~ppm) | Rationale for Predicted Shift |
|---|---|---|---|
| Ethyl (-OCH₂ CH₃) | 4.1-4.2 (q) | ~4.1-4.2 (q) | Minimal change expected. |
| Piperidine Ring | 1.5-2.0, 2.8-4.0 (m) | 1.5-2.2, 2.9-4.1 (m) | General deshielding and more complex multiplets due to fixed conformations. |
| Piperidine H -3 | ~2.5 (m) | Signal Absent | Proton is replaced by the ethyl group. |
| C3-Ethyl (-CH₂ CH₃) | - | ~1.8-2.0 (q) | New quartet signal for the methylene protons. |
| Ethyl (-OCH₂CH₃ ) | 1.2-1.3 (t) | ~1.2-1.3 (t) | Minimal change expected. |
| C3-Ethyl (-CH₂CH₃ ) | - | ~0.9 (t) | New triplet signal for the terminal methyl group. |
| Boc (-C(CH₃)₃) | ~1.45 (s) | ~1.45 (s) | Largely unaffected singlet. |
The most definitive change is the disappearance of the proton signal at C3 and the appearance of two new signals corresponding to the added ethyl group: a quartet around 1.8-2.0 ppm and a triplet around 0.9 ppm. The remaining piperidine ring protons are expected to experience slight downfield shifts and potentially more complex splitting patterns due to the increased steric hindrance and conformational rigidity.
¹³C NMR Spectroscopy
Carbon NMR provides a clear map of the carbon skeleton. The creation of the quaternary C3 center is the most significant alteration.
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Assignment | Ethyl 1-Boc-piperidine-3-carboxylate (Experimental, ~ppm) | This compound (Predicted, ~ppm) | Rationale for Predicted Shift |
|---|---|---|---|
| Ester (C =O) | ~173 | ~175 | Slight deshielding from alpha-substitution. |
| Boc (C =O) | ~155 | ~155 | Minimal change expected. |
| Boc (-C (CH₃)₃) | ~80 | ~80 | Minimal change expected. |
| Ethyl (-OCH₂ CH₃) | ~61 | ~61 | Minimal change expected. |
| Piperidine C -3 | ~45 | ~50-55 (Quaternary) | Significant downfield shift due to alpha-substitution (quaternary center). |
| Piperidine C -2, C -6, C -4, C -5 | ~25-50 | ~25-55 | Shifts expected due to steric and electronic effects of the C3-ethyl group. |
| C3-Ethyl (-CH₂ CH₃) | - | ~30 | New signal for the methylene carbon. |
| Boc (-C(CH₃ )₃) | ~28.5 | ~28.5 | Minimal change expected. |
| Ethyl (-OCH₂CH₃ ) | ~14 | ~14 | Minimal change expected. |
| C3-Ethyl (-CH₂CH₃ ) | - | ~8 | New signal for the terminal methyl carbon. |
The key diagnostic signals in the ¹³C NMR spectrum for the target compound will be the appearance of a new quaternary carbon signal (C3) in the 50-55 ppm range, and two new aliphatic signals for the ethyl group carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are crucial for confirming the identity of a compound. The molecular weight of this compound is 285.38 g/mol , compared to 257.33 g/mol for the un-ethylated analog.[1]
Table 3: Comparative MS Fragmentation Analysis
| Ion/Fragment | Ethyl 1-Boc-piperidine-3-carboxylate (Expected m/z) | This compound (Expected m/z) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | 258.17 | 286.20 | Protonated molecular ion. |
| [M-C₄H₈]⁺ (Loss of isobutylene) | 202.11 | 230.14 | Common loss from the Boc group. |
| [M-Boc+H]⁺ (Loss of Boc group) | 158.11 | 186.14 | Complete loss of the protecting group. |
| [M-OC₂H₅]⁺ | 212.14 | 240.17 | Loss of the ethoxy group from the ester. |
The mass spectrum will clearly distinguish the two compounds by a 28-mass unit difference in the molecular ion and all major fragments containing the piperidine core. The characteristic losses associated with the Boc protecting group serve as a powerful diagnostic tool for confirming the N-Boc moiety.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
To ensure the accurate and reliable characterization of these compounds, a standardized protocol is essential. This section details a self-validating workflow for acquiring publication-quality ¹H NMR spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent dissolving power and single, easily identifiable residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer or higher recommended):
-
Insert the sample into the spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field during the experiment.
-
Shimming: This is a critical step. The magnetic field is homogenized across the sample volume by adjusting the shim coils. Proper shimming is essential for achieving sharp, symmetrical peaks and high resolution, allowing for accurate integration and coupling constant analysis.
-
-
Data Acquisition:
-
Load a standard proton experiment parameter set.
-
Pulse Angle: Set to a 30-45 degree pulse to allow for faster repetition without saturating the signals.
-
Acquisition Time (AT): Set to 3-4 seconds for good digital resolution.
-
Relaxation Delay (D1): Set to 2-5 seconds to ensure full relaxation of protons between scans, which is crucial for accurate quantitative analysis (integration).
-
Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration. This improves the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Caption: Standard workflow for acquiring and processing NMR data.
Conclusion
The structural modification from Ethyl 1-Boc-piperidine-3-carboxylate to this compound introduces clear and predictable changes in its spectroscopic profile. The key identifiers for the target compound are:
-
¹H NMR: The absence of the H3 proton signal and the appearance of a new ethyl group (quartet and triplet).
-
¹³C NMR: The emergence of a quaternary carbon signal for C3 and two new aliphatic signals for the ethyl group.
-
MS: A molecular ion peak at m/z 286.20 ([M+H]⁺), which is 28 mass units higher than its precursor, with a corresponding shift in its fragmentation pattern.
By leveraging this comparative approach and adhering to rigorous experimental protocols, researchers can confidently synthesize, identify, and characterize this valuable piperidine derivative, ensuring the integrity and progression of their research and development efforts.
References
The Unseen Battlefield: A Comparative Guide to the Biological Activity of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate Derivatives as CCR2 Antagonists
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Analysis
In the intricate landscape of drug discovery, the piperidine scaffold stands as a privileged structure, a testament to its versatility and presence in numerous therapeutic agents.[1][2] Among its many derivatives, Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate serves as a crucial starting point for the synthesis of potent modulators of inflammatory and disease pathways.[3] This guide delves into the biological activity of its derivatives, with a primary focus on their role as antagonists of the C-C chemokine receptor type 2 (CCR2). We will explore the rationale behind targeting CCR2, compare the efficacy of various derivatives through experimental data, and provide detailed protocols for their evaluation.
The "Why": Targeting the CCR2-CCL2 Axis in Chronic Inflammation and Beyond
The C-C chemokine receptor 2 (CCR2) and its principal ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation.[4][5] This pathway is a key driver in the pathogenesis of a wide array of chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and diabetic nephropathy, as well as in cancer metastasis.[5][6][7] By blocking the interaction between CCL2 and CCR2, antagonist molecules can effectively inhibit the recruitment of these pro-inflammatory immune cells, thereby mitigating disease progression.[5] The piperidine moiety has proven to be a valuable scaffold in the design of potent and selective CCR2 antagonists.[6][8][9]
Comparative Analysis of Biological Activity
The potency of CCR2 antagonists is primarily assessed through in vitro assays that measure their ability to inhibit the binding of CCL2 to the receptor and the subsequent cellular responses. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds.
| Compound/Derivative Series | Assay Type | Cell Line | IC50 (nM) | Selectivity | Reference |
| 7-azaindole piperidine derivatives | CCR2 Antagonism | Not Specified | Nanomolar range | Not Specified | [8] |
| Substituted dipiperidine compounds | CCR2 Antagonism | Not Specified | Nanomolar range | High selectivity over CCR1, CCR3, CCR4, CCR5, CCR6, CCR7, and CCR8 | [6] |
| INCB3344 (example antagonist) | Radioligand Binding | Human Whole Cell | 5.1 | Not Specified | [4] |
| INCB3344 (example antagonist) | Radioligand Binding | WEHI-274.1 (Mouse) | 9.5 | Not Specified | [4] |
| Heteroarylpiperidine derivatives | CCR2 Binding | Not Specified | Potent | Improved selectivity vs. I(Kr) channel | [9] |
| [I] (substituted dipiperidine) | CCR2 Binding | THP-1 | 4 | Selective | [10] |
| [I] (substituted dipiperidine) | MCP-1-induced chemotaxis | THP-1 | 2 | Selective | [10] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
SAR studies on piperidine-based CCR2 antagonists have revealed several key structural features that influence their activity.[6][8][11] Modifications to the piperidine ring, as well as the nature and position of substituents on attached aromatic or heterocyclic moieties, can significantly impact potency and selectivity.[8][9] For instance, the replacement of a 4-(4-fluorophenyl)piperidine moiety with 4-heteroaryl piperidine or 4-(carboxyphenyl)-piperidine subunits has been shown to maintain potency while improving selectivity against the I(Kr) channel, a critical consideration for avoiding cardiac toxicity.[9]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The characterization of this compound derivatives as CCR2 antagonists relies on a suite of well-established experimental protocols.
In Vitro Assays
1. Radioligand Binding Assay [12]
This assay directly measures the ability of a test compound to displace a radiolabeled ligand (e.g., ¹²⁵I-CCL2) from the CCR2 receptor, providing a measure of its binding affinity (Ki).
-
Cell Culture: Utilize a stable cell line expressing CCR2, such as U2OS-CCR2 or THP-1 monocytes.
-
Membrane Preparation: Homogenize the cells and isolate the membrane fraction containing the CCR2 receptors.
-
Assay Setup: Incubate the cell membranes with a fixed concentration of the radiolabeled CCL2 and varying concentrations of the test compound.
-
Detection: Separate the bound and free radioligand and quantify the radioactivity of the bound fraction.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
-
Cell Preparation: Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.
-
Transwell System: Employ a chemotaxis chamber with a porous membrane. Add CCL2 to the lower chamber and the cell suspension with or without the test compound to the upper chamber.
-
Incubation: Allow the cells to migrate through the membrane for a defined period (e.g., 2-4 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber using methods like manual cell counting, fluorescence-based plate reader assays, or flow cytometry.
-
Data Analysis: Determine the IC50 for chemotaxis inhibition by plotting the number of migrated cells against the antagonist concentration.
3. Calcium Influx Assay [12][14]
This assay measures the antagonist's ability to block CCL2-induced increases in intracellular calcium, a key downstream signaling event.
-
Cell Preparation: Plate CCR2-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay: Stimulate the cells with CCL2 in the presence and absence of the test compound.
-
Detection: Measure the changes in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value for the inhibition of the calcium response.
In Vivo Models
The in vivo efficacy of CCR2 antagonists is evaluated in various animal models of inflammatory diseases and cancer.[5][6][14]
1. Adjuvant-Induced Arthritis Model (Rat) [6]
-
Induction: Induce arthritis in rats by injecting an adjuvant.
-
Treatment: Administer the test compound (e.g., intraperitoneally or orally) for a specified duration.
-
Evaluation: Monitor paw swelling and other clinical signs of arthritis.
2. Collagen-Induced Arthritis Model (Mouse) [6]
-
Induction: Induce arthritis in mice by immunization with collagen.
-
Treatment: Administer the test compound.
-
Evaluation: Assess the development and severity of arthritis.
3. Cancer Metastasis Model (Humanized Mice) [5][14]
-
Model: Use human CCR2 knock-in mice.
-
Procedure: Implant tumor cells to induce metastasis.
-
Treatment: Administer the CCR2 antagonist.
-
Endpoint Analysis: Quantify the number and size of metastatic nodules in target organs (e.g., lungs).
Visualizing the Battlefield: Signaling Pathways and Experimental Workflows
Caption: Simplified CCR2 signaling pathway and the mechanism of antagonist action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ Humanized CCR2 Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 8. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Structural Confirmation of Substituted Piperidine Stereochemistry
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The three-dimensional arrangement of substituents on this ring profoundly influences a molecule's pharmacological activity, dictating its interaction with biological targets. Consequently, the unambiguous determination of stereochemistry—both relative (diastereomers) and absolute (enantiomers)—is a critical step in drug discovery and development. This guide provides a comprehensive comparison of the principal analytical techniques employed for the structural confirmation of substituted piperidine stereochemistry, offering field-proven insights into their application, causality, and relative merits.
The Crux of the Matter: Why Piperidine Stereochemistry is Paramount
Substituted piperidines can exist as multiple stereoisomers, each potentially possessing a unique biological profile. One enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or even toxic. Similarly, diastereomers (e.g., cis vs. trans isomers) exhibit different spatial arrangements of substituents, leading to distinct binding affinities and physiological responses. Therefore, rigorous stereochemical control and confirmation are not merely academic exercises but essential components of ensuring drug safety and efficacy.
This guide will dissect and compare the four cornerstone techniques for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining relative stereochemistry and conformation in solution.
-
Single-Crystal X-ray Crystallography: The definitive method for determining absolute configuration in the solid state.
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying enantiomers.
-
Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for determining absolute configuration in solution.
Comparative Analysis of Key Methodologies
The choice of analytical technique depends on the specific question being asked (relative vs. absolute configuration), the nature of the sample (crystalline solid vs. oil or solution), and available resources.
| Parameter | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Primary Application | Determination of relative stereochemistry (cis/trans), conformational analysis. | Unambiguous determination of absolute configuration and solid-state conformation. | Separation and quantification of enantiomers (enantiomeric excess, ee%). | Determination of absolute configuration and conformation in solution. |
| Sample Requirement | 1-10 mg, soluble in deuterated solvent. | High-quality single crystal (typically 0.1-0.5 mm).[1] | Micrograms to milligrams, soluble in mobile phase. | 2-15 mg, soluble, recoverable.[1] Can be a neat liquid or oil.[1] |
| State of Matter | Solution | Solid | Solution | Solution/Liquid |
| Key Strengths | Provides detailed structural information in a physiologically relevant state (solution); non-destructive.[2] | Considered the "gold standard" for absolute configuration.[3] | High throughput, excellent for determining enantiomeric purity.[4][5] | No need for crystallization; provides conformational information in solution.[3][6] |
| Key Limitations | Indirectly determines absolute configuration (often requires a known stereocenter or chiral derivatizing agent). | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[1][3] | Does not provide absolute configuration directly; method development can be time-consuming. | Requires specialized instrumentation and computational modeling for interpretation.[3][6] |
| Time to Result | Hours to a day | Days to weeks (including crystallization) | Minutes to hours per sample | Hours to days (including calculations) |
In-Depth Technical Review & Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering Relative Stereochemistry
NMR spectroscopy, particularly ¹H NMR, is the primary tool for determining the relative stereochemistry of substituents on a piperidine ring. The key lies in the analysis of scalar (J) couplings between adjacent protons, which are highly dependent on the dihedral angle between them, as described by the Karplus relationship.[7]
Causality Behind Experimental Choices: The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring). The coupling constant between two vicinal protons (³JHH) is largest when they have a diaxial (180°) relationship and smaller for axial-equatorial or equatorial-equatorial (approx. 60°) relationships.[8] This principle allows for the assignment of cis and trans isomers.
Typical ³JHH Coupling Constants in a Piperidine Chair Conformation:
| Proton Relationship | Dihedral Angle (approx.) | Typical ³JHH (Hz) |
| Axial - Axial (ax, ax) | ~180° | 10 - 13 |
| Axial - Equatorial (ax, eq) | ~60° | 2 - 5 |
| Equatorial - Equatorial (eq, eq) | ~60° | 2 - 5 |
Note: These values are typical and can be influenced by electronegative substituents.
Experimental Protocol: Determining Relative Stereochemistry of a Disubstituted Piperidine
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Signal Assignment: Identify the proton signals corresponding to the piperidine ring. This is often aided by 2D NMR experiments like COSY (Correlation Spectroscopy), which shows which protons are coupled to each other.
-
Coupling Constant Analysis: Carefully measure the coupling constants (J-values) for the protons on the substituted carbons. For a 2,6-disubstituted piperidine, for example, analysis of the coupling patterns of H-2 and H-6 can reveal their relative orientation. A large J-value (e.g., 11 Hz) between H-2 and an adjacent proton on C-3 would indicate a diaxial relationship, helping to build the stereochemical picture.[9]
-
NOE Experiments (Optional but Recommended): Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference spectrum. The NOE effect is observed between protons that are close in space, regardless of whether they are bonded. For example, an NOE between two substituents would strongly suggest they are on the same face of the ring (cis).[8]
Visualization: NMR Logic for Stereochemistry Assignment
Caption: Workflow for determining relative stereochemistry by NMR.
Single-Crystal X-ray Crystallography: The Absolute Answer
X-ray crystallography is the only technique that provides a direct, three-dimensional image of a molecule, allowing for the unambiguous determination of both relative and absolute stereochemistry.[10] It relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal.
Causality Behind the Technique: When X-rays interact with the electron clouds of atoms, they are scattered. In a crystal, where molecules are in a repeating lattice, the scattered waves interfere constructively in specific directions, creating a diffraction pattern. By measuring the intensities and positions of these diffracted beams, one can mathematically reconstruct the electron density map of the molecule and thus determine the precise position of each atom.[11] The absolute configuration is determined through a phenomenon called anomalous dispersion, which is most effective when a heavy atom (e.g., bromine, sulfur) is present in the molecule or its salt form.[10] The Flack parameter is a key value in the refinement process that indicates the correctness of the assigned absolute stereostructure.[12]
Experimental Protocol: Single-Crystal X-ray Analysis
-
Crystallization: This is the most critical and often challenging step.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Common choices for piperidine derivatives include ethanol, ethyl acetate, or hexane/dichloromethane mixtures.[13]
-
Method: Slow evaporation of the solvent is the most common method. Other techniques include vapor diffusion and cooling of a saturated solution.
-
Goal: Obtain a single, non-twinned crystal of suitable size (0.1-0.3 mm) and quality.[13]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
Initial atomic positions are determined using computational methods.
-
The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[13] The final output is a complete 3D model of the molecule, confirming its absolute configuration.
-
Visualization: X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray analysis.
Chiral High-Performance Liquid Chromatography (HPLC): The Separation Specialist
Chiral HPLC is the premier technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[5] The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to travel through the column at different rates.
Causality Behind the Separation: A CSP is composed of a single enantiomer of a chiral molecule immobilized on a solid support (usually silica).[14] The separation relies on the formation of transient diastereomeric complexes between the enantiomers in the sample and the chiral selector of the CSP. These complexes have different energies and stabilities, leading to different retention times on the column. Polysaccharide-based CSPs (e.g., Chiralpak® series) are particularly effective for a wide range of compounds, including piperidine derivatives.[15]
Experimental Protocol: Chiral HPLC Separation of Piperidine Enantiomers
-
Column and Mobile Phase Selection:
-
Column: Start with a polysaccharide-based CSP, such as Chiralpak® IA or AD-H, which are known to be effective for piperidine derivatives.[15][16]
-
Mobile Phase: For normal-phase HPLC, a common mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier like ethanol or isopropanol.[15] A small amount of an amine additive (e.g., diethylamine) is often added to improve the peak shape of basic compounds like piperidines.[16]
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Pre-column Derivatization (If Necessary): Many simple piperidines lack a UV chromophore, making them difficult to detect. Derivatization with a UV-active agent, such as p-toluenesulfonyl chloride (PTSC), can be employed to enhance detection sensitivity.[16] This is an indirect method where enantiomers are converted into diastereomers before analysis on an achiral column.[14]
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample.[15]
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis: The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Visualization: Chiral HPLC Separation Process
Caption: Principle of enantiomer separation by chiral HPLC.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] It is a powerful, non-destructive technique that determines the absolute configuration of a molecule in solution, making it an excellent alternative when crystallization for X-ray analysis is not feasible.[3]
Causality Behind the Technique: A VCD spectrum is essentially the vibrational (infrared) equivalent of electronic circular dichroism. The spectrum is exquisitely sensitive to the 3D structure of a molecule. The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[3] A match between the experimental and calculated spectra (in terms of the signs and relative intensities of the bands) confirms the absolute configuration. If the spectra are mirror images, the molecule has the opposite configuration to the one calculated.[3][17]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the chiral piperidine derivative at a relatively high concentration (e.g., 0.1 M) in a suitable solvent (e.g., CDCl₃).[6]
-
Spectral Acquisition:
-
Measure the VCD and IR spectra simultaneously using a VCD spectrometer.
-
Data collection can take several hours to achieve a good signal-to-noise ratio.[6]
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the molecule using computational chemistry software (e.g., Gaussian).
-
Calculate the optimized geometry, vibrational frequencies, and VCD intensities for the most stable conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated spectrum based on the energies of the stable conformers.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum.
-
If the major bands match in sign, the absolute configuration of the sample is that of the calculated enantiomer.[17] If the signs are opposite, the sample has the other absolute configuration.
-
Visualization: VCD Determination of Absolute Configuration
Caption: Workflow for VCD analysis of absolute configuration.
Conclusion: An Integrated Approach
No single technique provides all the answers. The structural confirmation of substituted piperidine stereochemistry is best approached with an integrated strategy. NMR spectroscopy is indispensable for the initial determination of relative stereochemistry and conformational preferences in solution. Chiral HPLC is the go-to method for confirming enantiomeric purity and for preparative separation. When an unambiguous determination of absolute configuration is required, single-crystal X-ray crystallography is the ultimate arbiter, provided a suitable crystal can be grown. In cases where crystallization fails, Vibrational Circular Dichroism provides a powerful and reliable alternative for determining absolute configuration in the solution state. By understanding the strengths and limitations of each method, researchers can efficiently and accurately elucidate the complex stereochemical landscape of substituted piperidines, accelerating the journey from molecular design to therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. uhplcs.com [uhplcs.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. benchchem.com [benchchem.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gaussian.com [gaussian.com]
A Senior Application Scientist's Guide to Piperidine-Based Pharmaceutical Intermediates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis and analysis of piperidine-based pharmaceutical intermediates are critical for accelerating the discovery of novel therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast number of FDA-approved drugs due to its favorable physicochemical properties and versatile biological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of key piperidine intermediates, focusing on their synthetic routes, performance metrics, and analytical characterization. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Enduring Significance of the Piperidine Scaffold
The six-membered nitrogen-containing heterocycle of piperidine is a cornerstone in the design of drugs targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory agents.[5][6] Its prevalence stems from its ability to introduce a basic nitrogen atom, crucial for target engagement and modulating properties like solubility, while providing a three-dimensional framework.[7] The development of cost-effective and scalable methods for the synthesis of substituted piperidines is, therefore, a pivotal task in modern organic chemistry.[3]
Comparative Analysis of Key Piperidine Intermediates
The selection of a synthetic route for a piperidine intermediate is a multifaceted decision, balancing factors such as cost, yield, purity, scalability, and adherence to green chemistry principles.[1] This section provides a head-to-head comparison of synthetic strategies for several industrially relevant piperidine intermediates.
4-Aminopiperidine Derivatives: A Tale of Two Routes
4-Aminopiperidine is a crucial building block in numerous pharmaceutical agents. Two prominent synthetic routes to its derivatives are reductive amination of a 4-piperidone precursor and a multi-step synthesis from ethyl isonipecotate.[1]
| Parameter | Route 1: Reductive Amination of 4-Piperidone | Route 2: From Ethyl Isonipecotate via Curtius Rearrangement |
| Starting Material | N-Boc-4-piperidone | Ethyl isonipecotate |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride | Hydrazine hydrate, Sodium nitrite, Diphenylphosphoryl azide |
| Number of Steps | 1 (One-pot) | 3-4 |
| Reported Overall Yield | High (typically >80%)[1] | Moderate to Good (can be lower due to multiple steps)[1] |
| Process Safety | Use of toxic sodium cyanoborohydride | Use of potentially explosive azide intermediates[1] |
| Scalability | Generally good for large-scale production[1] | Can be more complex to scale up due to the multi-step nature and hazardous intermediates[1] |
Expertise & Experience: The choice between these routes often hinges on the desired scale and available safety infrastructure. While reductive amination offers a more direct and higher-yielding pathway, the use of cyanoborohydride necessitates careful handling. The Curtius rearrangement route, although longer, can be advantageous for accessing a wider range of 4-substituted analogs.[1]
N-Substituted-4-Piperidones: Versatility in Synthesis
N-substituted-4-piperidones are versatile intermediates, with N-benzyl-4-piperidone being a prominent example used in the synthesis of potent analgesics like fentanyl.[8]
| Parameter | Route 1: Dieckmann Condensation | Route 2: Direct Alkylation of 4-Piperidone | Route 3: From Pyridine Derivatives |
| Starting Materials | Benzylamine, Methyl acrylate | 4-Piperidone, Benzyl bromide | 4-Anilinopyridine, 2-Phenethyl bromide |
| Key Transformation | Intramolecular condensation of a diester | Nucleophilic substitution | Reduction of a pyridinium salt |
| Reported Overall Yield | Good (up to 75.3% for N-benzyl-4-piperidone)[9] | Higher, simpler technology | Variable, can be lower |
| Cost-Effectiveness | Atom economy can be poor, higher cost | Starting materials can be expensive | Can be cost-effective depending on the pyridine precursor |
| Scalability | Ripe for industrialization[10] | Feasible, but cost can be a limiting factor[10] | Can be complex to scale |
Expertise & Experience: The Dieckmann condensation, while a classic and scalable method, involves multiple steps including hydrolysis and decarboxylation, which can impact the overall atom economy.[9][10] Direct alkylation is simpler but often hampered by the cost of 4-piperidone and the alkylating agent.[10] The route from pyridine derivatives offers an alternative for specific analogs but may require more specialized reaction conditions.[8]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, with explanations for the critical steps to ensure a deep understanding of the process.
Protocol 1: Synthesis of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate via Reductive Amination
This protocol details the synthesis of a key intermediate for many pharmaceutical compounds, starting from N-Boc-4-piperidinone.[11]
Workflow Diagram:
Caption: Reductive amination workflow for N-Boc-protected 4-aminopiperidine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidinone (1.0 eq.), aniline (1.1 eq.), and acetic acid (1.0 eq.) in dichloromethane. The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.
-
Cooling: Cool the reaction mixture in an ice bath to 0°C. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the cooled solution. STAB is a mild and selective reducing agent, ideal for reductive aminations, minimizing side reactions.[11]
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. The extended reaction time ensures complete conversion to the desired product.
-
Workup: Quench the reaction by adding 2M aqueous NaOH and stir for 1 hour. This neutralizes the acetic acid and any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane. This ensures maximum recovery of the organic product.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Analysis of Piperidine Intermediates by GC-MS
This protocol outlines a general method for the analysis of volatile piperidine derivatives.
Workflow Diagram:
Caption: General workflow for GC-MS analysis of piperidine intermediates.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the piperidine intermediate in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. For complex matrices, liquid-liquid or solid-phase extraction may be necessary.[5]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for amine analysis (e.g., DB-5ms).[5]
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300. This range is typically sufficient to capture the molecular ion and key fragments of most piperidine intermediates.
-
-
Data Analysis: Identify the compound by comparing its mass spectrum to a reference library. Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared from standards of known concentrations.
Conclusion
The judicious selection of synthetic routes and analytical methods for piperidine-based pharmaceutical intermediates is paramount for efficient drug discovery and development. This guide has provided a comparative framework for making informed decisions, balancing factors of yield, cost, safety, and scalability. The detailed protocols offer a starting point for robust and reproducible laboratory work, grounded in the principles of scientific integrity. As the demand for novel therapeutics continues to grow, a deep understanding of the chemistry of these privileged scaffolds will remain an invaluable asset for researchers in the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]
- 10. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of complex molecules like Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols and an understanding of the chemical's structural class.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the hazard profiles of close structural analogs, such as Ethyl 1-Boc-piperidine-3-carboxylate. It is imperative to treat this compound with the caution afforded to its hazardous chemical class and consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of a compound is the first step in managing its waste. Based on data from closely related N-Boc protected piperidine derivatives, we can anticipate a similar hazard profile for this compound. The primary risks are associated with irritation and acute oral toxicity.[1][2]
These compounds are generally stable under normal laboratory conditions.[3] However, they are incompatible with strong oxidizing agents and strong acids, which could lead to vigorous reactions.[3] Hazardous decomposition upon combustion may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[3]
| Hazard Profile: this compound (Anticipated) | |
| Physical State | Solid or liquid, often a low-melting solid.[1] |
| GHS Hazard Classifications (Analog-Based) | H302: Harmful if swallowed (Acute Toxicity, Oral - Cat. 4) H315: Causes skin irritation (Skin Irritation - Cat. 2) H319: Causes serious eye irritation (Eye Irritation - Cat. 2) H335: May cause respiratory irritation (STOT SE 3)[1][2][4] |
| Signal Word | Warning [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[3] |
| Storage Class | 11 - Combustible Solids (based on analogs).[1] |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, all handling and preparation for disposal must be conducted with appropriate safety measures in place.
-
Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to control potential inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this waste stream includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and change them immediately if contaminated.
-
Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not typically required. However, if generating dust or aerosols, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[1]
-
Part 3: Step-by-Step Waste Disposal Protocol
The guiding principle for chemical disposal is that waste is classified as hazardous from the moment it is generated.[5] Never dispose of this compound or its containers in the general trash or down the sanitary sewer.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream : This compound is a non-halogenated organic solid or liquid. It must be segregated from other waste types like halogenated solvents, strong acids, bases, and oxidizers.[6]
-
Aqueous vs. Organic Waste : If the waste is dissolved in a solvent, it must be placed in the appropriate liquid waste container (e.g., "Non-Halogenated Organic Liquid Waste"). Do not mix aqueous waste with organic solvent waste.
-
Solid Waste : Collect any contaminated disposable materials, such as weighing paper, gloves, or absorbent pads, as solid hazardous waste.[6]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a designated hazardous waste container that is chemically compatible with piperidine derivatives and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate.[6] Ensure the container has a secure, screw-top lid to prevent leaks and evaporation.
-
Label the Container : Proper labeling is a critical compliance point. The label must include:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "This compound ". List all other components of the waste mixture by their full names.[6]
-
The approximate percentages of each component.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[4] This area should be under the control of laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Keep Containers Closed : Waste containers must remain closed at all times except when actively adding waste.[4]
Step 4: Arranging for Final Disposal
-
Request Pickup : Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Documentation : Follow all institutional procedures for documenting the waste, which may include completing a waste manifest or an online pickup request form.
Below is a logical workflow diagram for the disposal process.
References
A Senior Application Scientist's Guide to Safely Handling Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested procedures for the safe handling and disposal of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, a key building block in modern synthesis. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles to protect both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
While a specific, comprehensive hazard profile for this compound is not extensively documented, its structure provides critical clues to its potential risks. It is a derivative of a piperidine ring, a structural motif that requires careful handling. By analyzing data from close structural analogs, such as other Boc-protected piperidine carboxylates, we can establish a robust safety framework.
The primary hazards associated with compounds of this class include:
-
Skin Irritation: Assumed to be a Category 2 skin irritant.[1]
-
Eye Irritation: Causes serious eye irritation (Category 2).[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1]
-
Acute Oral Toxicity: Considered harmful if swallowed.[2]
-
Allergic Skin Reaction: May cause sensitization or an allergic reaction upon skin contact.[2]
The tert-Butoxycarbonyl (Boc) protecting group mitigates the reactivity of the piperidine nitrogen, but the overall molecule retains potential for biological activity and irritation. Therefore, a conservative and thorough approach to personal protective equipment is non-negotiable.
Core Personal Protective Equipment (PPE): Your First Line of Defense
Selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the essential equipment required when working with this compound.
| Protection Type | Specific Equipment | Rationale & Expert Insight |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Standard latex gloves offer insufficient protection against many organic compounds. Nitrile provides superior chemical resistance for incidental contact. For prolonged handling or immersion, heavier-duty butyl rubber gloves are recommended. Always inspect gloves for tears or pinholes before use.[3][4] |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles & Face Shield | Safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[5] A full-face shield, worn over goggles, is required when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., heating, pressure reactions).[5] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat provides a critical barrier against spills and splashes, protecting your skin and personal clothing.[5] Ensure the coat is fully buttoned. |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of this compound, including weighing and transfers, must be conducted inside a properly functioning chemical fume hood to prevent inhalation of vapors or fine particulates.[6][7] |
Operational Workflow: From Bench to Disposal
The following diagram and procedural steps outline the complete, self-validating workflow for safely managing this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling & Operational Plan
-
Preparation:
-
Before entering the lab, ensure you are familiar with the location and operation of safety equipment, including the safety shower and eyewash station.[6]
-
Don all required PPE as detailed in the table above.
-
Verify that the chemical fume hood is operational, with the sash at the appropriate height.
-
Assemble all necessary glassware and equipment. Ensure a designated, labeled waste container is present in the hood.
-
-
Handling the Compound:
-
Conduct all manipulations, including weighing and transfers, within the fume hood to minimize inhalation risk.[1][7]
-
Avoid the formation of dust and aerosols.[8]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][8]
-
Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[1][4]
-
Spill & Emergency Protocol
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or a rash occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If feeling unwell, call a poison center or physician.[1]
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert, non-flammable absorbent like sand or vermiculite.[3] Place the contaminated material into a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal is a significant breach of safety protocol. Adherence to the following ensures regulatory compliance and environmental protection.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.
-
Containerization: Dispose of all chemical waste in a designated, sealed, and clearly labeled hazardous waste container.[1] Do not mix incompatible waste streams.
-
Final Disposal: The final disposal of the container must be conducted through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[1][2] Never pour this chemical down the drain.
By integrating these safety and logistical protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Ethyl 1-Boc-3-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

